Product packaging for ZINC ion(Cat. No.:CAS No. 23713-49-7)

ZINC ion

Cat. No.: B1213270
CAS No.: 23713-49-7
M. Wt: 65.4 g/mol
InChI Key: PTFCDOFLOPIGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZINC ions (Zn²⁺) are indispensable cofactors for a vast array of cellular processes, making them a fundamental reagent in biochemical and physiological research. They are crucial for the structure and function of over 300 enzymes [https://www.ncbi.nlm.nih.gov/books/NBK22569/], including those involved in DNA synthesis, cell division, and protein folding. In neurobiology, zinc acts as a synaptic signaling molecule, modulating the activity of ionotropic receptors like NMDA and GABA receptors, thereby influencing neurotransmission and synaptic plasticity [https://www.nature.com/articles/s41583-021-00479-z]. Furthermore, zinc ions play a critical role in the immune system, where they are vital for the development and function of neutrophils and lymphocytes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9574513/]. This reagent is supplied in a highly pure and soluble form, suitable for use in cell culture media, enzymatic assays, and molecular biology applications to investigate these essential pathways. It is strictly for research use in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Zn+2 B1213270 ZINC ion CAS No. 23713-49-7

Properties

IUPAC Name

zinc(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Zn/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFCDOFLOPIGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zn+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920495
Record name Zinc (II) cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zinc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23713-49-7, 1492823-75-2, 7440-66-6
Record name Zinc(2+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23713-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velmanase alfa [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492823752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc cation
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zinc (II) cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINC CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13S1S8SF37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zinc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

419.5 °C
Record name Zinc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Mechanisms of Zinc Ion Function

ZINC Ion in Enzyme Catalysis

The catalytic prowess of the this compound is central to the function of hundreds of enzymes, known as metalloenzymes, which span all six major enzyme classes. nih.govresearchgate.net In these enzymes, the this compound is almost universally located in the active site, where it directly participates in the chemical reaction. nih.gov Its primary role is to act as a Lewis acid, an electron pair acceptor, which allows it to facilitate catalysis through several key strategies. libretexts.orgnih.gov

Catalytic Strategies Employing this compound in Metalloenzymes

Zinc-dependent enzymes employ a few conserved and highly effective catalytic strategies. The most prominent of these involves the activation of a water molecule. researchgate.netnih.gov By coordinating with a water molecule, the positively charged Zn²⁺ ion polarizes the H-O bond, lowering the pKa of the water and facilitating its deprotonation to form a hydroxide (B78521) ion (OH⁻) at neutral pH. libretexts.orgresearchgate.net This zinc-bound hydroxide is a potent nucleophile that can then attack a substrate, a critical step in many hydrolytic reactions. libretexts.orgresearchgate.net A classic example of this is seen in carbonic anhydrase, which rapidly converts carbon dioxide to bicarbonate. libretexts.orgreed.edu

Other strategies include:

Polarization of Substrates: The this compound can directly bind to a substrate, polarizing its chemical bonds and making it more susceptible to nucleophilic attack. researchgate.netredalyc.org This is observed in enzymes like alcohol dehydrogenase. nih.gov

Stabilization of Intermediates: The positive charge of the this compound can stabilize negatively charged transition states or reaction intermediates, lowering the activation energy of the reaction. researchgate.net

Ligand Environments and Coordination Geometries of Catalytic ZINC Ions

The function of a catalytic this compound is intricately linked to its coordination environment, which consists of amino acid side chains and a water molecule. nih.govnih.gov In catalytic sites, zinc is typically coordinated by three amino acid residues, with the fourth position occupied by a reactive water molecule. nih.govnih.govnih.gov This open coordination site is essential for its catalytic function. nih.gov

The most common amino acid ligands are histidine (His), glutamate (B1630785) (Glu), aspartate (Asp), and cysteine (Cys). nih.govresearchgate.net Histidine is the most frequent ligand in catalytic sites, likely due to its ability to delocalize charge. nih.govresearchgate.net The coordination geometry is most often a distorted tetrahedron, a stable arrangement for the Zn²⁺ ion. nih.govnumberanalytics.comacs.org This geometry positions the ligands and the bound water molecule optimally for catalysis. nih.gov While tetrahedral geometry is most common, five-coordinate (trigonal bipyramidal) geometries can also exist, although they are generally less stable and may represent transient states in the catalytic cycle. nih.govlu.senih.gov

FeatureDescriptionCommon Amino Acid LigandsTypical Coordination NumberPredominant Geometry
Catalytic Zinc SitesThe Zn²⁺ ion is directly involved in the chemical reaction, typically activating a water molecule or polarizing a substrate. researchgate.netnih.govHistidine (most common), Glutamate, Aspartate, Cysteine. nih.govnih.gov4 (three protein ligands + one water molecule). nih.govlu.seDistorted Tetrahedral. nih.govnumberanalytics.com

Functional Classification of this compound-Dependent Hydrolases and Transferases

Zinc-dependent enzymes are broadly classified based on the reactions they catalyze. Two of the most significant classes are hydrolases and transferases.

Hydrolases: This is the most abundant class of zinc enzymes. researchgate.net They catalyze the cleavage of chemical bonds by adding a water molecule (hydrolysis). The this compound is crucial for activating the water molecule to initiate the reaction. libretexts.org

Examples:

Carbonic Anhydrase: Catalyzes the reversible hydration of carbon dioxide. redalyc.org

Carboxypeptidases: Cleave peptide bonds at the C-terminus of a protein. mdpi.com

Metallo-beta-lactamases: Hydrolyze beta-lactam antibiotics, conferring antibiotic resistance.

Aminopeptidases: Cleave peptide bonds at the N-terminus of a protein. redalyc.org

Transferases: These enzymes facilitate the transfer of functional groups from one molecule to another.

Examples:

Alcohol Dehydrogenase: A well-studied oxidoreductase (a subclass of transferases) that catalyzes the reversible oxidation of alcohols to aldehydes or ketones, involving the transfer of a hydride ion to the coenzyme NAD⁺. redalyc.orglu.se

PR-AMP Cyclohydrolase: An enzyme in the histidine biosynthesis pathway that catalyzes a ring-opening reaction. acs.org

Enzyme ClassFunctionRole of this compoundExample Enzyme
HydrolasesCleavage of bonds by addition of water. libretexts.orgActivates water molecule for nucleophilic attack. libretexts.orgresearchgate.netCarbonic Anhydrase, Carboxypeptidase A. redalyc.orgmdpi.com
TransferasesTransfer of functional groups.Binds and polarizes the substrate. nih.govAlcohol Dehydrogenase. lu.se

This compound in Protein Structure and Stability

Beyond its catalytic roles, the this compound is fundamental to the structural integrity of a vast number of proteins. nih.govnumberanalytics.com In these instances, the this compound does not participate in chemical reactions but acts as a molecular "glue," cross-linking different parts of a polypeptide chain to stabilize a specific fold or domain. numberanalytics.comwikipedia.org

Structural Integrity Conferred by this compound Coordination

The most iconic example of a structural zinc site is the "zinc finger" motif. wikipedia.orgyoutube.com This is a small protein domain where a this compound is coordinated by a combination of cysteine and/or histidine residues, creating a finger-like loop. wikipedia.orggithub.io This coordination is crucial for maintaining the protein's three-dimensional shape, which in turn is essential for its function, such as binding to DNA, RNA, or other proteins. wikipedia.orgbeatcancer.eu

In structural sites, the this compound is typically coordinated by four amino acid residues, with cysteine being the most preferred ligand. nih.govmdpi.com Unlike catalytic sites, there is no bound water molecule, resulting in a saturated and stable coordination sphere that locks the protein fold in place. nih.govmdpi.com The stability conferred by zinc binding is significant; removal of the this compound often leads to the unfolding and loss of function of the protein. acs.orgelifesciences.org These structural motifs are incredibly diverse and are found in proteins involved in gene transcription, signal transduction, and protein folding. wikipedia.orggithub.io

Role of this compound in Protein Folding and Misfolding Mechanisms

The binding of zinc can be a critical event in the protein folding pathway, guiding the polypeptide chain to its correct native conformation. numberanalytics.comresearchgate.net For some proteins, folding is dependent on the presence of zinc; the ion acts as a nucleation point around which the rest of the structure coalesces. biorxiv.orgarxiv.org For example, in Cu,Zn-superoxide dismutase (SOD1), zinc binding stabilizes a key loop structure, which is important for proper folding and reducing the protein's tendency to misfold. mdpi.comoup.com

Conversely, dysregulation of zinc or mutations in the zinc-binding sites can lead to protein misfolding and aggregation, processes associated with several neurodegenerative diseases. brieflands.commdpi.com

Amyloid-beta (Aβ): Implicated in Alzheimer's disease, Aβ aggregation can be promoted by zinc ions. pnas.org Zinc can bind to the N-terminus of the Aβ peptide, inducing conformational changes that can accelerate its aggregation, although often into amorphous, less toxic forms rather than ordered fibrils. nih.govplos.orgmdpi.com

Superoxide (B77818) Dismutase 1 (SOD1): Mutations in SOD1 are linked to familial amyotrophic lateral sclerosis (fALS). mdpi.com Many of these mutations destabilize the protein, potentially by affecting its ability to bind zinc, making it more prone to misfolding and aggregation. oup.commdpi.compnas.org

p53: This crucial tumor suppressor protein requires zinc for its proper fold and DNA-binding function. elifesciences.org Mutations that impair zinc binding can cause p53 to unfold and lose its function, contributing to cancer development. elifesciences.org

The concentration of zinc can also have a dual effect. For instance, with the protein insulin (B600854), micromolar concentrations of zinc can trigger misfolding, whereas millimolar concentrations can protect it from aggregation by stabilizing its hexameric form. brieflands.comresearchgate.net This highlights the complex and context-dependent role of zinc in maintaining protein homeostasis.

ZINC Finger Motifs and Nucleic Acid Recognition

Zinc finger motifs are among the most prevalent DNA-binding motifs in eukaryotic transcription factors. annualreviews.orgnih.gov These small, modular domains are characterized by the coordination of one or more zinc ions, which stabilizes their distinct three-dimensional structure. wikipedia.org Typically, a zinc finger consists of an α-helix and a β-sheet held together by a single this compound. pnas.org The chelation of the this compound often involves a combination of cysteine and histidine residues. wikipedia.orgoup.com

The primary function of many zinc finger proteins is to recognize and bind to specific sequences of DNA and RNA, thereby playing a crucial role in the regulation of gene expression. wikipedia.orgoup.comejmoams.com Tandem arrays of these motifs can bind within the major groove of DNA, with each finger typically making contact with the DNA at 3-base pair intervals. wikipedia.org The specificity of this interaction is largely determined by the amino acid sequence of the α-helix, often referred to as the "recognition helix," which makes direct contact with the DNA bases. annualreviews.orgwikipedia.org Residues from a single recognition helix can interact with four or more bases, allowing for a precise and overlapping pattern of contacts when multiple fingers are present in a tandem array. wikipedia.org

While extensively studied for their role in DNA recognition, zinc finger motifs are also versatile in binding to RNA. wikipedia.orgpnas.org The structural framework of a zinc finger can be engineered to recognize specific RNA structures, such as the HIV-1 Rev response element (RRE). pnas.org In such cases, the α-helix of the zinc finger can bind within the major groove of the RNA, a mode of recognition similar to that observed with DNA. pnas.org The ability of a monomeric zinc finger to recognize a specific nucleic acid site highlights the adaptability of this motif. pnas.org

The modular nature of zinc fingers has made them an attractive scaffold for the design of novel DNA-binding proteins with predetermined sequence specificities. annualreviews.orgnih.gov However, creating effective multi-finger proteins can be complex due to interactions between adjacent fingers and the influence of the linking peptides. annualreviews.orgnih.gov

Zinc Finger TypeCoordinating ResiduesNucleic Acid TargetRecognition Mechanism
Cys2His22 Cysteine, 2 HistidineDNA, RNAα-helix inserts into the major groove, with specific amino acid side chains making contact with the bases. annualreviews.orgwikipedia.org
Cys44 CysteineDNAVaries depending on the specific protein family.
Cys66 CysteineDNAOften involved in dimerization and DNA binding.

This compound as an Intracellular Signaling Molecule

Beyond its structural role in proteins, the this compound (Zn2+) has emerged as a significant intracellular signaling molecule, acting as a second messenger to transduce extracellular stimuli into intracellular responses. plos.orgresearchgate.neteco-vector.com This signaling capacity is predicated on the tightly regulated homeostasis of intracellular zinc concentrations, which allows for transient and localized fluctuations in "free" or labile zinc levels. mdpi.comresearchgate.net

Mechanisms of this compound Release and Sequestration in Signaling Events

The generation of intracellular zinc signals involves the rapid release of zinc ions from intracellular stores or zinc-binding proteins. mdpi.comnih.gov One major source of releasable zinc is the endoplasmic reticulum (ER). plos.orgresearchgate.net For instance, in mast cells, stimulation of the high-affinity IgE receptor (FcεRI) triggers a "zinc wave," a rapid release of zinc from the ER. plos.orgresearchgate.net This process can be mediated by specific channels, such as the pore-forming α1 subunit of the Cav1.3 L-type calcium channel (LTCC) located on the ER membrane. plos.org

Another critical mechanism for zinc release involves metallothioneins (MTs), which are small, cysteine-rich proteins that can bind and sequester zinc ions. mdpi.comnih.gov Under conditions of oxidative stress, reactive oxygen species (ROS) or reactive nitrogen species (RNS) can oxidize the thiol groups in MTs, leading to the release of the bound zinc. eco-vector.commdpi.com This makes MTs key players in transducing redox signals into zinc signals. researchgate.netmdpi.com

Zinc can also be sequestered in vesicular structures known as zincosomes, from which it can be released upon specific cellular stimulation. nih.govmedicinacomplementar.com.br In neurons, zinc is stored in synaptic vesicles and released into the synaptic cleft during neuronal activation, where it can act as an intercellular signaling molecule. royalsocietypublishing.org

The restoration of basal zinc levels is achieved through the action of zinc transporters, specifically the ZIP (Zrt-, Irt-like protein) and ZnT (Zinc transporter) families, which facilitate the influx and efflux of zinc across cellular and organellar membranes, respectively. jst.go.jp Metallothioneins also contribute to buffering and muffling these zinc transients to restore the steady-state. mdpi.comresearchgate.net

Direct and Indirect Modulation of Protein Activity by this compound

Transient increases in intracellular zinc can directly and indirectly modulate the activity of a variety of proteins, thereby influencing downstream signaling pathways. eco-vector.commdpi.com

Direct Modulation: Zinc ions can directly bind to proteins, often to specific coordination sites involving cysteine, histidine, aspartate, and glutamate residues, causing conformational changes that alter their activity. nih.gov A key example of direct modulation is the inhibition of protein tyrosine phosphatases (PTPs). mdpi.com Zinc has been shown to inhibit PTPs with high affinity, which enhances phosphorylation signaling by prolonging the activity of kinases. mdpi.com This mechanism is independent of redox modulation of the phosphatases. mdpi.com Zinc can also directly modulate the activity of various ion channels. nih.gov

Indirect Modulation: Indirectly, zinc can influence protein activity by affecting other signaling molecules and pathways. For instance, zinc can activate several protein kinase cascades, including the Ras/MAPK/ERK pathway, protein kinase C (PKC), and Akt. neurology.orgmdpi.com By activating these kinases, zinc can trigger a wide range of cellular processes. neurology.org Furthermore, zinc's role in redox signaling is a significant form of indirect modulation. By influencing the cellular redox state, zinc can affect the activity of redox-sensitive proteins. nih.gov

Spatiotemporal Dynamics of this compound Transients in Signaling Pathways

The signaling function of zinc ions is critically dependent on the precise control of their concentration in both space and time. mdpi.comresearchgate.net These transient fluctuations, or "zinc signals," are rapid and often localized to specific subcellular compartments or microdomains. mdpi.comresearchgate.net The global amplitude of these signals can be in the nanomolar range, rising from picomolar basal concentrations. mdpi.comresearchgate.net

The timing of zinc signals can be categorized into "early" and "late" signaling events. plos.orgnih.gov

Early Zinc Signaling: Occurs within minutes of stimulation and often originates from the rapid release of zinc from intracellular stores like the ER. plos.orgmedicinacomplementar.com.br This type of signaling is exemplified by the "zinc wave" in mast cells, which is dependent on calcium influx and leads to the activation of the MAPK/ERK pathway. mdpi.com

Late Zinc Signaling: This occurs hours after the initial stimulus and typically involves changes in the expression of zinc-related proteins, such as zinc transporters and metallothioneins. plos.org This leads to more sustained alterations in intracellular zinc distribution and content. plos.org

The spatial dynamics are managed by the specific localization of zinc transporters and storage compartments. jst.go.jp For example, the presence of the LTCC α1D subunit on the ER membrane in mast cells dictates the origin of the zinc wave. plos.org In neurons, the storage of zinc in synaptic vesicles and its release into the synaptic cleft represents a highly localized form of intercellular signaling. royalsocietypublishing.org This precise spatiotemporal control ensures that zinc signals are delivered to the appropriate targets at the right time, allowing for specific and nuanced regulation of cellular processes. mdpi.comresearchgate.net

This compound in Redox Homeostasis and Oxidative Stress Mitigation

The this compound, although redox-inert itself, plays a crucial role in maintaining cellular redox balance and protecting against oxidative stress. nih.govnih.gov Its involvement is multifaceted, encompassing the regulation of antioxidant defense systems and the prevention of oxidative damage. nih.govresearchgate.net

This compound Protection Against Reactive Oxygen Species

Zinc contributes to the mitigation of damage from reactive oxygen species (ROS) through several key mechanisms. nih.govresearchgate.net

One of the primary ways zinc exerts its antioxidant effect is by serving as a structural component of the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn SOD). mdpi.comnih.gov This enzyme is critical for detoxifying the highly reactive superoxide anion by converting it into hydrogen peroxide and molecular oxygen. nih.gov

Furthermore, zinc helps to protect proteins and other molecules from oxidative damage. It can protect sulfhydryl groups in proteins from oxidation. mdpi.com Zinc also limits the production of highly damaging hydroxyl radicals by competing with redox-active transition metals like iron and copper for binding sites on membranes and proteins. mdpi.comnih.gov This competition prevents these metals from participating in Fenton-like reactions that generate ROS. mdpi.com

Another significant protective mechanism involves the induction of metallothionein (B12644479) synthesis. nih.govresearchgate.net Metallothioneins are cysteine-rich proteins that not only sequester zinc but are also effective at scavenging hydroxyl radicals and other ROS. nih.govresearchgate.net When cells are exposed to oxidative stress, zinc can be released from metallothioneins, which in turn can activate the metal-responsive transcription factor-1 (MTF-1). mdpi.com This activation leads to increased expression of metallothionein genes, creating a feedback loop that enhances the cell's antioxidant capacity. mdpi.com

Interplay of this compound with Antioxidant Systems

The this compound (Zn2+), despite being redox-inert, plays a crucial role in the cellular antioxidant defense system through several indirect mechanisms. mdpi.com It is an essential structural component or cofactor for key antioxidant enzymes, induces the synthesis of potent antioxidant proteins, and competes with pro-oxidant metals. mdpi.comdergipark.org.tr

One of the most significant roles of the this compound is as a structural component of copper-zinc superoxide dismutase (Cu/Zn SOD or SOD1). mdpi.com This enzyme is located in the cytoplasm and is a primary defense against oxidative stress, catalyzing the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. wikipedia.orgproteopedia.org The this compound's role in Cu/Zn SOD is primarily structural, contributing to the enzyme's stability and proper folding, while the copper ion participates directly in the catalytic redox cycle. libretexts.orgacs.orglibretexts.org Adequate zinc levels are essential for maintaining the structural integrity and, consequently, the catalytic activity of Cu/Zn SOD. Zinc deficiency can lead to a conformation similar to a mutant form in superoxide dismutase, inducing chronic stress in the endoplasmic reticulum. mdpi.com

Zinc ions also influence the activity and expression of other critical antioxidant enzymes. Studies have shown that zinc can modulate the activity of catalase, an enzyme that decomposes hydrogen peroxide into water and oxygen. numberanalytics.com Research in cultured human retinal pigment epithelial cells demonstrated that zinc treatment increases catalase expression and activity, suggesting a role in its transcriptional regulation. nih.gov However, other studies have reported that high concentrations of zinc ions can inhibit catalase activity. communityresearch.org.nzmoe.edu.sg

The interplay between zinc and the glutathione (B108866) system is multifaceted. Zinc ions can affect the expression of glutamate-cysteine ligase, the rate-limiting enzyme in the synthesis of glutathione (GSH), a major cellular antioxidant. mdpi.com This, in turn, modulates the total cellular glutathione concentration. mdpi.com Zinc also serves as a cofactor for glutathione peroxidase, which utilizes GSH to reduce hydrogen peroxide and lipid hydroperoxides. mdpi.commdpi.com Conversely, zinc accumulation can also impair the glutathione system by inhibiting glutathione reductase, the enzyme that regenerates GSH from its oxidized form (GSSG). nih.gov

Furthermore, zinc is a potent inducer of metallothioneins, a family of cysteine-rich, metal-binding proteins. mdpi.commdpi.com Metallothioneins are effective scavengers of hydroxyl radicals and can sequester reactive oxygen species (ROS), thereby protecting cells from oxidative damage. mdpi.com Under conditions of oxidative stress, zinc can be released from its complex with metallothionein, which then allows the protein's sulfhydryl groups to neutralize free radicals. mdpi.commdpi.com

Table 1: Interaction of this compound with Key Antioxidant Systems

Antioxidant System Component Interaction with this compound Functional Outcome References
Copper-Zinc Superoxide Dismutase (Cu/Zn SOD) Essential structural component. Maintains enzyme stability and activity for superoxide radical detoxification. mdpi.comwikipedia.org
Catalase Modulates expression and activity. Influences the decomposition of hydrogen peroxide. numberanalytics.comnih.gov
Glutathione (GSH) System Affects GSH synthesis (via glutamate-cysteine ligase) and serves as a cofactor for Glutathione Peroxidase. Can inhibit Glutathione Reductase at high levels. Modulates cellular GSH levels and the enzymatic removal of peroxides. mdpi.commdpi.comnih.gov

| Metallothionein (MT) | Potent inducer of MT synthesis. | Increases scavenging of hydroxyl radicals and sequestration of reactive oxygen species. | mdpi.commdpi.com |

This compound in Apoptosis and Cell Survival Mechanisms

The this compound is a critical regulator of apoptosis, or programmed cell death. Its role is complex, as both its deficiency and its excess can trigger or modulate apoptotic pathways. researchgate.netcabidigitallibrary.org Generally, physiological concentrations of zinc are considered anti-apoptotic, acting as a suppressor of cell death. mdpi.com This regulation is achieved through the modulation of key proteins involved in the apoptotic cascade, particularly caspases and members of the B-cell leukemia/lymphoma 2 (Bcl-2) family. mdpi.com

Disruption of zinc homeostasis, either through deficiency or overload, can lead to the induction of apoptosis. cabidigitallibrary.orgmdpi.com Zinc deficiency has been demonstrated in numerous in vitro and in vivo models to trigger apoptosis in various cell types, including hepatocytes, T-cell precursors, and neuronal cells. cabidigitallibrary.orgmdpi.com The depletion of intracellular zinc can activate initiator caspases such as caspase-8 and caspase-9, as well as the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program. cabidigitallibrary.orgmdpi.com For instance, treating HeLa cells with zinc chelators resulted in an increased apoptotic rate through the activation of caspases-3, -8, and -9. mdpi.com Similarly, a zinc-deficient diet in mice led to increased testicular cell apoptosis, associated with significant oxidative stress and mitochondrial damage. mdpi.com

Conversely, an excessive concentration of zinc can also be cytotoxic and induce cell death. cabidigitallibrary.org High levels of intracellular zinc can trigger apoptosis, often involving the mitochondria. cabidigitallibrary.orgnih.gov This can occur through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF). nih.gov In some cancer cells, treatment with high levels of zinc has been shown to induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activating caspase-3. mdpi.comcancerbiomed.org In certain contexts, zinc overload can induce a caspase-independent form of apoptosis. cancerbiomed.org

Under physiological conditions, zinc is widely regarded as an inhibitor of apoptosis. mdpi.comcrimsonpublishers.com This cytoprotective function is a cornerstone of its role in maintaining cellular homeostasis. Zinc supplementation has been shown to prevent apoptosis induced by a variety of stimuli. mdpi.com One of the primary anti-apoptotic mechanisms of zinc is the direct inhibition of caspases, the central executioners of apoptosis. researchgate.netumass.edumdpi.com

Beyond direct enzyme inhibition, zinc influences other key regulators of cell survival. It has been reported to increase the expression of anti-apoptotic proteins like Bcl-2 while affecting pro-apoptotic members of the same family, such as Bax. mdpi.com For example, in a human premonocytic cell line, the prevention of hydrogen peroxide-induced apoptosis by zinc was associated with an increase in the Bcl-2/Bax ratio, thereby promoting cell survival. mdpi.com Zinc can also promote cell survival by activating signaling pathways like the PI3K/Akt pathway, which in turn can phosphorylate and inhibit pro-apoptotic proteins. spandidos-publications.com In cultured hippocampal neurons, synaptically released zinc was shown to mediate an anti-apoptotic effect against staurosporine-induced cell death. plos.org

Zinc ions exert a significant and direct inhibitory effect on the activity of multiple caspases, which are cysteine-aspartic proteases that drive apoptosis. researchgate.netplos.org This inhibition is a key component of zinc's anti-apoptotic function. Zinc has been shown to inhibit both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7). mdpi.comacs.orgnih.gov

The mechanism of inhibition can vary between different caspases. For caspase-3 and caspase-9, inhibition often occurs through the direct binding of zinc ions to the active site, specifically to the catalytic dyad residues, which include a critical cysteine and histidine. nih.govahajournals.orgnih.gov For instance, zinc-mediated inhibition of caspase-9 involves binding to active site residues H237, C239, and C287. nih.govnih.gov This binding physically blocks the substrate from accessing the active site. mdpi.com

In other cases, the inhibition can be allosteric. Research on caspase-6 has revealed that it binds one this compound at an exosite, a location distal from the active site. umass.edu This allosteric binding is thought to lock the enzyme in an inactive conformation. umass.edu The inhibitory constants (Ki) for zinc vary widely among the different caspases, suggesting a differential sensitivity to zinc-mediated regulation. Caspase-3, -6, and -8 are inhibited by low nanomolar concentrations of zinc, suggesting they may be constitutively inhibited by normal intracellular zinc levels, whereas caspase-7 has a much weaker inhibition constant (76 nM). acs.org This suggests that under normal conditions, caspase-7 may remain active and is only inhibited during periods of zinc stress. acs.org The inhibition of caspases by zinc is typically reversible, as the use of metal chelators can restore enzyme activity, indicating a regulatory rather than a permanently damaging interaction. nih.gov

Table 2: Influence of this compound on Caspase Activity

Caspase Type Role in Apoptosis Effect of this compound Mechanism of Inhibition References
Caspase-1 Inflammatory Mediates pyroptosis and cytokine processing. Inhibition. Binds to active site (His-Cys-Cys triad) to inhibit enzymatic activity. plos.org
Caspase-3 Executioner Cleaves key cellular substrates. Potent Inhibition. Binds to active site residues (e.g., His237, Cys285) and may also inhibit activation by upstream caspases. acs.orgahajournals.orgbiorxiv.org
Caspase-6 Executioner Cleaves cellular substrates, including lamins. Potent Inhibition. Binds to an allosteric exosite, distal from the active site. umass.eduacs.org
Caspase-7 Executioner Cleaves key cellular substrates. Weaker Inhibition (compared to -3, -6, -8). Binds to the active site. acs.org
Caspase-8 Initiator Initiates extrinsic apoptosis pathway. Potent Inhibition. Binds to the active site and a second site; inhibits dimer formation. acs.org

| Caspase-9 | Initiator | Initiates intrinsic apoptosis pathway. | Inhibition. | Binds to active site residues (H237, C239, C287) and a distal exosite. | nih.govnih.govumass.edu |

Regulation of Zinc Ion Homeostasis and Trafficking

Cellular ZINC Ion Uptake Systems

Cellular zinc uptake is predominantly managed by the Zrt-, Irt-like Protein (ZIP) family, also known as the Solute Carrier family 39A (SLC39A). nih.gov These transporters are responsible for increasing the cytosolic zinc concentration by facilitating the movement of zinc from the extracellular environment or from the lumen of intracellular organelles into the cytoplasm. nih.govfrontiersin.org

The human genome encodes 14 members of the ZIP family. nih.gov Structurally, most ZIP proteins are predicted to possess eight transmembrane domains (TMDs) with their N- and C-termini located on the extracellular side of the membrane. nih.gov A key feature of many ZIP transporters is a variable intracellular loop between TMDs III and IV, which is often rich in histidine residues and is thought to play a role in zinc binding or sensing. nih.gov

The structure of a bacterial ZIP homolog has provided significant insight into the family's architecture, revealing a unique fold characterized by two pairs of inverted structural repeats. frontiersin.org Zinc coordination within the transport pathway often involves conserved histidine and aspartate residues within the transmembrane domains. frontiersin.org ZIP proteins are believed to function as dimers, potentially forming either homodimers or heterodimers to facilitate zinc translocation across the membrane. nih.gov While primarily known for zinc transport, some ZIP family members can also transport other divalent metal cations such as iron and manganese. frontiersin.org

The expression and activity of ZIP transporters are tightly regulated to respond to the cell's zinc status. A primary mechanism of regulation is at the transcriptional level. The expression of many ZIP genes is induced under conditions of zinc deficiency, thereby increasing the cell's capacity for zinc uptake. nih.gov

A key regulator of zinc homeostasis is the Metal-responsive Transcription Factor-1 (MTF-1). In response to elevated intracellular zinc, MTF-1 can repress the transcription of certain ZIP genes, such as ZIP10, by binding to specific DNA sequences known as Metal Response Elements (MREs) in the gene's promoter region. mdpi.com This action helps to prevent excessive zinc accumulation. Conversely, during periods of zinc limitation, this repression is lifted, allowing for increased ZIP transporter synthesis. mdpi.com

Beyond transcriptional control, the activity of ZIP transporters is also modulated by post-translational modifications. Phosphorylation is emerging as a crucial mechanism for regulating transporter function. pnas.org For example, the activity of ZIP7, which releases zinc from the endoplasmic reticulum into the cytosol, is controlled by phosphorylation, directly linking cellular signaling pathways to the mobilization of intracellular zinc stores. pnas.org

Molecular Characterization of Zrt-, Irt-like Protein (ZIP) Family Transporters

Cellular this compound Efflux Systems

To counteract excessive zinc accumulation, cells employ efflux systems to move zinc out of the cytoplasm, either into the extracellular space or into intracellular compartments for storage. This role is primarily fulfilled by the ZINC Transporter (ZnT) family, also known as the Solute Carrier family 30A (SLC30A). kyoto-u.ac.jpdrpress.org

The ZnT family is part of the larger Cation Diffusion Facilitator (CDF) protein superfamily. pnas.orgkyoto-u.ac.jp In humans, there are ten identified ZnT transporters, though ZnT9 is not believed to be involved in zinc transport. kyoto-u.ac.jpdrpress.org Most ZnT proteins are predicted to have six transmembrane domains and function as homodimers. nih.govdrpress.org A notable exception is the heterodimer formed by ZnT5 and ZnT6. nih.gov

The core structure of ZnT transporters features a transmembrane domain responsible for ion translocation and a cytoplasmic C-terminal domain (CTD). kyoto-u.ac.jpfrontiersin.org Crystal structures of bacterial homologs show a characteristic Y-shaped homodimer. nih.gov The transport mechanism is often a Zn²⁺/H⁺ antiport, using the proton gradient to drive zinc efflux against its concentration gradient. kyoto-u.ac.jpfrontiersin.orgmdpi.com The intramembrane zinc-binding site is typically formed by conserved histidine and aspartic acid residues in TMDs II and V. nih.gov Many ZnT transporters also possess a histidine-rich loop between TMDs IV and V, which may be involved in zinc sensing or transport. kyoto-u.ac.jp

Similar to the ZIP family, the expression of ZnT transporters is regulated by cellular zinc levels, but generally in the opposite manner. The transcription of several ZnT genes, most notably ZnT1, is induced by high intracellular zinc concentrations. kyoto-u.ac.jpdrpress.org This response is also mediated by the transcription factor MTF-1, which, upon binding zinc, activates the transcription of target genes like ZnT1 and metallothioneins. mdpi.comkyoto-u.ac.jp This coordinated upregulation provides a robust mechanism to reduce cytosolic zinc levels by promoting efflux and sequestration. mdpi.com

The subcellular localization of ZnT transporters is also a key aspect of their regulation. For instance, ZnT1 is predominantly found at the plasma membrane, where it facilitates zinc export from the cell. kyoto-u.ac.jpdoi.org Other ZnT members are localized to the membranes of various organelles, such as the Golgi apparatus (ZnT5, ZnT6, ZnT7) and synaptic vesicles in neurons (ZnT3), where they sequester zinc into these compartments. kyoto-u.ac.jpdrpress.org The distribution of these transporters can change in response to cellular needs, allowing for dynamic control over zinc trafficking within different subcellular locations. kyoto-u.ac.jp

Molecular Characterization of ZINC Transporter (ZnT) Family Proteins

Intracellular this compound Buffering and Storage

Once inside the cell, zinc ions that are not immediately utilized by proteins are managed by buffering and storage systems to maintain the free cytosolic zinc concentration at very low levels, typically in the picomolar to nanomolar range. mdpi.com This prevents off-target binding and potential toxicity. The primary proteins responsible for this function are the metallothioneins (MTs). mdpi.commdpi.comcambridge.org

Metallothioneins are small, cysteine-rich proteins with a high binding affinity for metal ions, including zinc. mdpi.comnih.gov They act as a cytosolic zinc buffer, capable of sequestering excess zinc ions when levels rise. mdpi.comkcl.ac.uk The expression of MTs is strongly induced by high zinc levels, a process also regulated by the transcription factor MTF-1. mdpi.comacs.org This induction works in concert with the upregulation of ZnT1 to efficiently manage zinc overload. mdpi.com

Conversely, when intracellular zinc levels are low, zinc can be released from metallothioneins to be made available to other proteins. acs.org This release can be triggered by changes in the cellular redox state, making MTs a dynamic reservoir that can respond to various physiological signals. nih.govkcl.ac.uk In addition to MTs, the vacuole in yeast and specialized vesicles, sometimes referred to as "zincosomes" in mammalian cells, serve as major sites for zinc storage, with ZnT transporters mediating the transport of zinc into these compartments for sequestration. nih.govmdpi.comasm.org This compartmentalization is a crucial strategy for managing cellular zinc stores and protecting the cell from fluctuations in zinc availability. asm.org

Data Tables

Table 1: Overview of Human Zinc Transporter Families

Metallothioneins: Structure, Function, and this compound Binding

Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins that play a central role in zinc homeostasis. wikipedia.orgjpccr.eu Discovered in 1957 as a cadmium-binding protein in equine kidney, MTs are now recognized for their capacity to bind a variety of metal ions, with a primary physiological role in the transport and storage of zinc. wikipedia.orgwilliams.edu

Structure and this compound Binding: Mammalian metallothioneins are characterized by their high cysteine content, which accounts for nearly 30% of their amino acid residues. wikipedia.org These cysteine residues are crucial for metal binding, forming thiol-based metal clusters. nih.gov A typical mammalian MT molecule can bind up to seven divalent zinc ions. wikipedia.orgjpccr.eu The protein is folded into two distinct domains, the N-terminal beta-domain and the C-terminal alpha-domain. nih.gov In mammalian MTs, the beta-domain typically binds three zinc ions, while the alpha-domain binds four. wikipedia.org This structure is organized into two metal-sulfur clusters: a three-metal cluster in the β domain and a four-metal cluster in the α domain. williams.edu The zinc ions are tetrahedrally coordinated to the cysteine residues. wikipedia.org This unique coordination environment is key to their function, allowing for both tight binding and controlled release of zinc. williams.edu

Function in this compound Homeostasis: The primary function of metallothioneins is the regulation of intracellular zinc concentration. williams.edu They act as a dynamic zinc buffer, sequestering excess zinc ions to prevent toxicity and releasing them when cellular demand increases. acs.org This buffering capacity is crucial for supplying zinc to a vast number of zinc-requiring proteins, such as enzymes and transcription factors. williams.edu The ability of MTs to donate zinc is essential for the proper functioning of these metalloproteins. williams.edu Although MTs bind zinc with high affinity, they can transfer it to other proteins, a process that is critical for cellular function. williams.edu The expression of MT genes is induced by various factors, including metal ions and oxidative stress, allowing the cell to respond to changing zinc levels. wikipedia.orgjpccr.eu

FeatureDescriptionReference
Primary FunctionZinc(II) transport and storage, regulation of intracellular zinc concentration. williams.edu
StructureTwo-domain structure (α and β) with two metal-sulfur clusters. williams.edunih.gov
This compound Binding CapacityBinds up to 7 Zn(II) ions; 4 in the α-domain and 3 in the β-domain. wikipedia.orgwilliams.edu
Key Amino AcidCysteine (approx. 30% of residues), responsible for metal binding via thiol groups. wikipedia.org
Binding Affinity OrderBinds various d10 metal ions with the order of affinity being Cu > Cd > Zn. williams.edunih.gov

Vesicular Sequestration of this compound

In addition to buffering by metallothioneins, cells utilize vesicular sequestration as a key strategy to manage zinc homeostasis. This process involves the transport of zinc ions from the cytoplasm into intracellular vesicles, effectively compartmentalizing the metal. This mechanism serves both to protect the cell from the toxic effects of high cytoplasmic zinc and to create a mobilizable store of zinc that can be released upon specific signals.

Several members of the Zinc Transporter (ZnT) family, also known as the SLC30A family, are localized to the membranes of intracellular vesicles and are responsible for this sequestration. jst.go.jpnih.gov For example, ZnT2 is localized to endosomal and lysosomal compartments, where it facilitates the transport of zinc into these acidic organelles. nih.govplos.org This transport is often coupled to a proton gradient, with ZnT2 functioning as a proton-coupled zinc antiporter, exchanging two protons for one this compound. plos.org

A prominent example of vesicular zinc sequestration occurs in specific neurons in the brain. pnas.org The transporter ZnT3 is located on the membranes of synaptic vesicles in these "zinc-containing" neurons. pnas.orgpnas.org It is responsible for the uptake and storage of high concentrations of zinc within these vesicles. pnas.org Disruption of the ZnT3 gene in mice leads to the complete absence of this histochemically reactive vesicular zinc, demonstrating the critical role of ZnT3 in this process. pnas.org This vesicular zinc can be released into the synaptic cleft during neuronal activity, where it can modulate the function of various neurotransmitter receptors. pnas.org Other ZnT transporters are responsible for zinc sequestration in secretory granules of other cell types, such as pancreatic β-islet cells and salivary gland cells. pnas.orgrsc.org

TransporterLocationFunctionReference
ZnT2Intracellular vesicles (endosomes/lysosomes)Sequesters zinc into acidic vesicles, conferring protection against zinc toxicity. Functions as a H+/Zn2+ antiporter. nih.govplos.org
ZnT3Synaptic vesicles in specific neuronsRequired for the transport and accumulation of zinc into synaptic vesicles. pnas.orgpnas.org
ZnT8Insulin (B600854) granules of pancreatic β-cellsTransports zinc into insulin granules. rsc.org

This compound Chaperones and Intracellular Delivery Pathways

While zinc transporters manage the flux of zinc across membranes and metallothioneins provide a buffering capacity, the targeted delivery of zinc to specific metalloproteins requires another class of proteins known as zinc chaperones. oup.com These chaperones ensure that zinc is delivered to its correct protein partners without being released as a free ion, which could lead to non-specific binding and toxicity. researchgate.net

Identification and Functional Characterization of this compound Chaperones

The concept of metallochaperones was first established for copper, but evidence for zinc-specific chaperones has been growing. oup.com These proteins are thought to facilitate the intracellular trafficking of zinc ions, delivering them to apo-metalloproteins (proteins lacking their metal cofactor). oup.comresearchgate.net

One of the earliest proposed zinc chaperones was metallothionein (B12644479) itself, which can transfer zinc to other proteins. oup.com However, more specific chaperones are now being identified. In prokaryotes, periplasmic zinc-binding proteins like ZnuA have been characterized as potential zinc chaperones involved in zinc uptake. oup.com

In eukaryotes, the identification of dedicated zinc chaperones is an active area of research. Some proteins, like Hsp33 and Get3, contain zinc-binding motifs that act as redox switches; under non-stress conditions, they bind zinc, but upon oxidative stress, they release the zinc, which can then activate their chaperone function. nih.gov Another example is the E. coli protein YeiR, which has been identified as a zinc chaperone that directly transfers zinc to target proteins in a GTP-dependent manner. uniprot.org The zinc-sensing receptor (ZnR), a G-protein coupled receptor (GPR39), acts as an extracellular sensor for zinc ions, triggering intracellular signaling cascades upon zinc binding, highlighting a mechanism for cells to respond to extracellular zinc signals. mdpi.com

Mechanisms of this compound Delivery to Target Metalloproteins

The delivery of zinc from a chaperone to a target metalloprotein is a highly specific process that avoids the release of free zinc ions. rsc.org This transfer is thought to occur through direct protein-protein interactions, where the this compound is passed from the donor site on the chaperone to the acceptor site on the target protein. rsc.org

This "hand-off" mechanism ensures that the this compound is always protein-bound, maintaining cellular control over its reactivity. The process can be regulated by factors such as GTP hydrolysis, as seen with the YeiR chaperone, which uses the energy from GTP to facilitate zinc transfer. uniprot.org The affinity of the target protein for zinc is typically higher than that of the chaperone, providing the thermodynamic driving force for the transfer.

The coordination environment of zinc, which can flexibly involve nitrogen, oxygen, and sulfur ligands from amino acid residues like histidine, glutamate (B1630785), aspartate, and cysteine, allows for the direct exchange of the this compound between the donor and acceptor sites during this trafficking process. researchgate.netmdpi.com This prevents off-target binding and ensures the correct metallation of proteins, which is essential for their structure and function. researchgate.net

Advanced Methodologies for Zinc Ion Research

Analytical Techniques for Total ZINC Ion Quantification in Biological Matrices

Quantifying the total concentration of zinc in biological samples is a fundamental step in assessing zinc status and distribution. Several highly sensitive and accurate techniques are employed for this purpose.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique widely used for the determination of trace and ultratrace elements, including zinc, in various biological matrices such as blood, urine, serum, and tissues. nih.govnih.govmoca.net.ua The technique involves introducing a sample into an inductively coupled plasma, which causes ionization of the elements present. nih.gov The resulting ions are then passed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio. nih.gov

ICP-MS offers high sensitivity and the ability to perform multi-element analysis simultaneously across a wide range of concentrations. moca.net.ua Sample preparation for ICP-MS typically involves acid digestion to break down the biological matrix and ensure all the zinc is in a soluble form. nih.govcdc.gov While ICP-MS is highly sensitive, matrix effects from biological samples can occur, which may affect the accuracy of the results. moca.net.ua These interferences can often be corrected using external calibration with internal standards or by calibrator addition. nih.govmoca.net.ua Selecting an isotope with minimal polyatomic interferences, such as ⁶⁸Zn, is crucial for accurate analysis in biological fluids like urine and serum without extensive sample pretreatment. nih.gov

ICP-MS has been applied to quantify zinc in diverse biological samples, including milk and brain tissue. nih.govcdc.gov Detection limits for zinc in brain tissue samples have been reported as low as 10.7 ng/g for a 150 mg sample, with recoveries ranging from 99–111%. nih.govcdc.gov For milk samples, detection limits are around 0.06 µ g/sample . nih.govcdc.gov Laser Ablation-ICP-MS (LA-ICP-MS) is a related technique that allows for direct elemental analysis of solid samples and can provide in-situ quantification of metallic elements down to cellular levels. nih.govuniversiteitleiden.nl

Atomic Absorption/Emission Spectrometry (AAS/AES)

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES), including Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES or ICP-OES), are established techniques for quantifying total zinc in biological samples. nih.govcdc.govresearchgate.netizincg.orgrsc.orgacs.orgmdpi.com These methods rely on the principle that atoms of a specific element absorb or emit light at characteristic wavelengths.

AAS is a common and relatively simple laboratory technique suitable for routine zinc analysis in various biological matrices, including bone, liver, hair, blood, and urine. nih.govcdc.gov Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) is a more sensitive variant compared to flame AAS, capable of determining very low levels of zinc. nih.govcdc.govjove.comnih.govnemi.gov GF-AAS is particularly useful for small volume biological samples, including subcellular fractions or purified proteins. jove.comnih.gov The selectivity of AAS is based on the electronic structure of atoms, where each element has a specific absorption/emission spectral line; for zinc, the absorbance wavelength is 213.9 nm. jove.com Sample preparation for AAS often involves acid digestion. nih.govcdc.gov GF-AAS can quantify both free and complexed zinc in proteins and small intracellular molecules. jove.comnih.gov

ICP-AES is also utilized for zinc determinations in biological samples like blood, tissue, and urine. nih.govcdc.gov Detection limits for ICP-AES in blood and tissue are reported as 1 µ g/100 g and 0.2 µg/g, respectively, with recoveries of 100%. nih.govcdc.gov For urine samples, detection limits are 0.1 µ g/sample , often requiring extraction of metals prior to analysis. nih.govcdc.gov Both flame AAS and ICP-AES have detection limits typically in the part per billion range, sufficient for accurate quantification of elements of nutritional interest. acs.org

Here is a table summarizing some reported detection limits and recoveries for ICP-MS and AAS/AES in biological matrices:

TechniqueBiological MatrixDetection LimitRecoverySource
ICP-AESBlood1 µ g/100 g100% nih.govcdc.gov
ICP-AESTissue0.2 µg/g100% nih.govcdc.gov
ICP-AESUrine0.1 µ g/sample Not reported nih.govcdc.gov
ICP-MSMilk0.06 µ g/sample Not reported nih.govcdc.gov
ICP-MSBrain tissue10.7 ng/g (150 mg sample)99–111% nih.govcdc.gov
GF-AASHuman milk0.052 µmol/LNot reported nih.govcdc.gov
GF-AASHuman semenNot reported96–104% nih.govcdc.gov
Flame AASLiver0.04 mg/L100% nih.govcdc.gov

Spectroscopic and Imaging Approaches for this compound Speciation and Localization

Beyond total zinc quantification, understanding the chemical form (speciation) and spatial distribution (localization) of zinc ions within biological systems is critical for elucidating their biological functions.

Fluorescent this compound Probes and Live-Cell Imaging

Fluorescent this compound probes are small molecules that exhibit a change in fluorescence intensity or wavelength upon binding to zinc ions. researchgate.netrsc.orgmdpi.commdpi.comnih.govrsc.orgresearchgate.netnih.govnih.gov These probes are invaluable tools for visualizing the spatial and temporal distribution of labile or "mobile" zinc ions in live cells and tissues with high sensitivity and selectivity. researchgate.netrsc.orgmdpi.comnih.govnih.gov

Fluorescence microscopy, including confocal and two-photon microscopy, is used in conjunction with these probes to enable real-time bioimaging of zinc dynamics. mdpi.commdpi.comnih.govnih.gov The design of fluorescent probes involves incorporating a zinc-binding motif and a fluorophore. rsc.org Upon zinc binding, the electronic properties of the probe change, leading to a measurable change in fluorescence. rsc.org Ideal fluorescent probes for biological imaging should possess high selectivity for zinc over other biologically abundant metal ions, good cell permeability, low cytotoxicity, and a significant fluorescence response upon zinc binding. mdpi.comnih.govresearchgate.netnih.gov

Various fluorescent probes with different zinc affinities and spectral properties have been developed to study zinc in different cellular compartments and biological processes. mdpi.commdpi.comnih.gov Ratiometric fluorescent probes, which exhibit a shift in emission or excitation wavelength upon zinc binding, are particularly useful as they allow for quantitative measurements that are less affected by probe concentration or excitation light intensity. mdpi.commdpi.com Fluorescent probes have been successfully applied to image zinc dynamics in various biological systems, including neuronal cells, zebrafish, and pancreatic islets. mdpi.commdpi.comnih.govrsc.orgresearchgate.netacs.org

Genetically Encoded this compound Sensors

Genetically encoded this compound sensors are protein-based probes that are expressed within living cells, offering advantages in terms of controlling intracellular concentration, localization, and calibration compared to synthetic fluorescent probes. researchgate.netrsc.orgacs.orgoup.comnih.govnih.govpnas.org These sensors are typically based on a metal-binding protein domain fused to one or more fluorescent proteins. rsc.orgoup.comnih.gov

Many genetically encoded zinc sensors utilize Förster Resonance Energy Transfer (FRET) as the sensing mechanism. oup.comnih.gov In FRET-based sensors, the binding of zinc ions induces a conformational change in the protein, altering the distance or orientation between two fluorescent proteins, which in turn affects the efficiency of FRET and leads to a change in the fluorescence signal, often observed as a change in the ratio of emission from the two fluorescent proteins. oup.comnih.govnih.gov

Genetically encoded sensors can be targeted to specific subcellular organelles, enabling the study of zinc compartmentalization and dynamics within different cellular environments like the cytosol, endoplasmic reticulum (ER), and Golgi apparatus. rsc.orgnih.govpnas.org These sensors have revealed that the concentration of free zinc ions can vary significantly between different organelles. rsc.orgpnas.org For instance, genetically encoded sensors targeted to the ER and Golgi have shown that the free zinc concentration in these organelles can be much lower than in the cytosol. pnas.org

Genetically encoded sensors offer the ability to monitor intracellular zinc homeostasis and signaling in real-time. mdpi.comoup.comnih.gov They are valuable tools for studying the roles of zinc in various cellular processes and how zinc levels change in response to stimuli or in disease states. oup.comnih.govpnas.org Recent advancements include the development of genetically encoded indicators targeted to the extracellular space to image dynamic zinc secretion from cells. acs.org

Electrochemical Biosensors for this compound Detection

Electrochemical biosensors offer a sensitive and rapid means for detecting zinc ions in various matrices, including biological samples and environmental water. These sensors typically utilize a recognition layer that selectively binds to zinc ions, coupled with an electrochemical transducer that converts the binding event into a measurable electrical signal.

Recent advancements in this field involve the use of nanomaterials to enhance sensor performance. For instance, functionalized multi-walled carbon nanotubes (f-MWCNTs) combined with chitosan (B1678972) (CS) have been used to develop electrochemical sensors for detecting Zn²⁺ in drinking water. researchgate.net The f-MWCNTs provide high mechanical and electrical conductivity, while chitosan offers biocompatibility and enhances metal ion absorption. researchgate.net Another approach involves modifying screen-printed carbon electrodes (SPCEs) with novel Schiff base ligands, demonstrating high sensitivity and selectivity for Zn²⁺ detection over other common interfering ions like Ca²⁺, Mg²²⁺, K⁺, Ni²⁺, and Cd²⁺. mdpi.com These sensors can achieve micromolar detection limits and good linearity over a range of concentrations. mdpi.com The development of such sensors is crucial for monitoring zinc levels and understanding their fluctuations in biological and environmental contexts. researchgate.netresearchgate.net

Metalloproteomic and Chemo-proteomic Strategies for this compound-Binding Protein Identification

Identifying the proteins that bind to zinc ions (metalloproteins and zinc-binding proteins) is fundamental to understanding zinc's biological functions. Metalloproteomics and chemo-proteomics employ a variety of techniques to achieve this on a large scale. Metalloproteomics focuses on the global analysis of metal-associated proteins, often coupling separation techniques with metal detection methods. nih.govnih.gov Techniques like liquid chromatography coupled with inductively-coupled-plasma mass spectrometry (LC-ICP-MS) are used to identify and quantify metal-protein complexes. nih.gov X-ray fluorescence spectroscopy can also be used to image electrophoresis separations and identify metal-binding proteins. nih.gov

Chemo-proteomic strategies utilize chemical probes that selectively interact with metal-binding sites, often based on the reactivity of coordinating amino acid residues like cysteine. nih.govnih.govacs.org For example, some thiol-reactive probes show reduced alkylation when cysteines are chelated to metal ions like Zn²⁺, allowing for the identification of metal-liganding residues. nih.govnih.gov Conditional proteomics approaches have been developed using zinc-responsive labeling reagents that tag proteins in environments with high mobile this compound concentrations. researchgate.net These reagents often incorporate a zinc-binding chelator linked to a reactive group, enabling selective labeling of proteins in the vicinity of available zinc. researchgate.net Quantitative mass spectrometry is then used to identify the tagged proteins. researchgate.net These methods complement computational approaches that predict zinc-binding sites based on sequence homology and structural motifs. nih.govnih.govacs.orgoup.com

Genetic and Molecular Biology Tools for Studying this compound Homeostasis

Genetic and molecular biology tools are essential for dissecting the complex mechanisms of this compound homeostasis, which involves a network of transporters, chaperones, and regulatory proteins.

Conditional Knockout and Knockdown Models of this compound Transporters

Conditional knockout and knockdown models are invaluable for studying the specific roles of individual zinc transporters in vivo and in specific cell types. By selectively deleting or reducing the expression of a transporter gene, researchers can observe the resulting effects on cellular and systemic zinc levels and associated physiological processes.

Studies using conditional knockout mice have demonstrated the crucial roles of specific zinc transporters (ZIP and ZnT families) in various tissues and developmental stages. For instance, conditional knockout of Zip7 and Zip10 in mice has revealed their importance in skin homeostasis and development. mdpi.com A conditional Zip4 knockout mouse model has been used to study its role in the small intestine. mdpi.com Conditional knockout of Slc30a1 (ZnT1) in macrophages has shown its protective role against Salmonella infection by regulating intracellular zinc accumulation and nitric oxide production. elifesciences.orgnih.gov Oocyte-specific conditional knockout of Zip10 in mice has highlighted its role in zinc homeostasis and zinc sparks during fertilization and early embryonic development. biorxiv.orgelifesciences.org These models provide direct evidence for the physiological functions of specific zinc transporters.

CRISPR/Cas9-Based Genome Editing for this compound Pathway Perturbation

CRISPR/Cas9 technology allows for precise genome editing, enabling targeted modifications to genes involved in this compound homeostasis. This can include creating knockout models, introducing specific mutations in transporter or regulatory genes, or inserting tags for tracking protein localization and dynamics. This powerful tool provides a more flexible and efficient way to perturb zinc pathways compared to traditional genetic engineering methods. The application of CRISPR/Cas9 in Drosophila melanogaster has been noted as a tool for creating mutants to analyze the regulation and toxicity of metals. This technology holds significant potential for creating diverse models to study the impact of specific genetic alterations on zinc handling and its downstream effects.

Gene Expression Analysis of this compound Homeostasis Regulators

Analyzing the expression levels of genes involved in zinc homeostasis provides insights into the regulatory networks controlling cellular zinc concentrations. Techniques such as quantitative real-time PCR (qRT-PCR) and transcriptome sequencing (RNA-Seq) are used to measure mRNA levels of zinc transporters, metallothioneins, and transcriptional regulators in response to varying zinc levels or other stimuli.

Studies have utilized qRT-PCR to identify zinc transporter genes whose expression is regulated by zinc exposure in organisms like Nostoc punctiforme. asm.org Transcriptome sequencing has been used to identify genes, including Slc30a1, that are responsive to Salmonella infection in macrophages, indicating their potential role in host defense through zinc regulation. elifesciences.org Differential expression analysis can reveal how cells and tissues adapt to changes in zinc availability and identify key regulatory components. researchgate.netresearchgate.net For example, the expression of zinc homeostasis genes can be influenced by factors such as pH and the presence of nanoparticles. asm.orgresearchgate.net

Computational and Structural Biology Approaches

Computational and structural biology play vital roles in understanding the interactions of zinc ions with proteins and the mechanisms of zinc transport.

Computational approaches include bioinformatics tools for predicting metal-binding sites in proteins based on sequence and structural motifs. nih.govnih.govoup.com Algorithms analyze the properties and arrangement of amino acid residues to identify potential zinc coordination sites. oup.com Recent work has explored using deep learning models to predict metal-binding sites from protein structures, including those generated by AlphaFold2. nih.gov

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution three-dimensional structures of zinc-binding proteins and zinc transporters. These structures reveal the precise coordination environment of zinc ions, the conformational changes that occur during metal binding or transport, and the interactions between the protein and zinc. mdpi.combiorxiv.org For instance, structural analyses of bacterial and human zinc transporters have provided detailed insights into their transport mechanisms, identifying specific zinc-binding sites within the protein structure. mdpi.com Molecular dynamics simulations, sometimes employing hybrid models to accurately represent zinc-protein interactions, are used to study the dynamics and conformational changes of these proteins. biorxiv.org These computational and structural methods are complementary, with computational predictions guiding experimental design and structural data validating and refining computational models. acs.org

Molecular Modeling of this compound-Protein Interactions

Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking studies, are crucial for understanding how zinc ions interact with proteins at an atomic level. These methods provide insights into zinc binding sites, coordination geometries, and the dynamic nature of these interactions.

Accurately modeling zinc-protein interactions presents challenges due to the unique coordination and electrostatic properties of the divalent zinc cation. Standard docking programs often struggle to effectively model metal center interactions, necessitating the development of specialized computational tools and methods optimized for zinc coordination environments. mdpi.com These tools focus on addressing the inadequate parameterization of zinc ions in classical force fields, which may treat zinc as a simple divalent cation and overlook its ability to form coordination complexes. mdpi.comchemrxiv.org

Molecular dynamics simulations have been employed to study zinc binding to proteins and peptides. For instance, a systematic MD study investigated zinc binding to a peptide mimicking the structural binding site of horse liver alcohol dehydrogenase (HLADH). This study examined the stability, zinc coordination, and free energy of binding when cysteine residues were mutated to alanines. aip.orgnih.govresearchgate.net The this compound was found to be coordinated to four sulfurs in the native peptide, consistent with X-ray structures of HLADH. aip.orgnih.govresearchgate.net Replacing cysteines with alanines led to water molecules and/or polypeptide backbone carbonyl oxygens replacing the coordinating sulfurs. aip.orgnih.govresearchgate.net With fewer cysteines, the coordination number of zinc was observed to increase. aip.orgnih.gov

MD simulations have also been used to study zinc coordination in other proteins, such as the cation diffusion facilitator YiiP and human voltage-gated proton channels (HV1). rupress.orgnih.gov Simulations on YiiP revealed unexpected zinc binding sites and supported the role of a hydrophobic gate in controlling access. rupress.org Studies on HV1 using multiple MD simulations confirmed the existence of two binding sites in both monomeric and dimeric forms, with the dimer interface showing higher efficiency for attracting and binding Zn²⁺ via essential histidines. nih.gov

Molecular modeling studies have also suggested that zinc ions can inhibit HIV-1 protease by binding at catalytic aspartate residues (Asp-25, Asp-25'). nih.gov MD simulations indicated that the this compound remains stably bound in this region, coordinating the carboxylate side chains of both aspartate residues without disrupting the protein's dimeric structure or significantly altering the active site. nih.gov

Efforts have been made to improve the accuracy of modeling zinc-protein interactions with classical force fields. This includes fine-tuning non-bonded parameters and employing harmonic bond restraints to maintain correct coordination numbers during simulations. biorxiv.org More advanced approaches involve hybrid force field models that combine ab initio accuracy with molecular mechanics (MM) efficiency, such as the DP/MM model. biorxiv.orgbiorxiv.org This model utilizes a deep potential to correct atomic forces of zinc ions and their coordinated atoms, aiming to elevate their accuracy to quantum mechanical (QM) levels. biorxiv.orgbiorxiv.org Such models are trained on differences in atomic forces between MM and QM calculations across diverse zinc coordination groups and have demonstrated the ability to reproduce coordination geometry and structural characteristics in various zinc-containing proteins. biorxiv.orgbiorxiv.org

Computational protocols have been developed for predicting the binding affinities of zinc-containing metalloprotein-ligand complexes. nih.gov These protocols consider various factors, including electrostatics, van der Waals forces, hydrophobicity, and the loss of conformational entropy upon ligand binding. nih.gov They also utilize nonbonded approaches to model interactions between the this compound and other atoms in the complex. nih.gov Studies evaluating these protocols have shown reasonable correlations between predicted and experimental binding affinities for diverse metalloprotein-ligand complexes. nih.gov

The coordination geometry of the this compound in protein binding sites is complex and can vary. In aqueous solutions, Zn²⁺ can form an octahedral six-coordinated structure, while in proteins, a nearly regular tetrahedral coordination mode is most common, often involving cysteine, histidine, and aspartic/glutamic acid residues. chemrxiv.org However, other coordination numbers and geometries can occur depending on the specific protein environment and the coordinating ligands. aip.orgnih.govresearchgate.netnih.gov

Rational Design of this compound Chelators and Modulators

Rational design principles are applied to develop molecules that can selectively chelate or modulate the activity of zinc ions. This involves designing ligands with specific affinities and selectivities for zinc over other metal ions.

Designing effective zinc chelators requires specificity for zinc over other abundant metal ions and cofactors, such as calcium. nih.gov According to the hard/soft–acid/base (HSAB) theory, soft Lewis bases preferentially bind softer metals like zinc rather than harder alkali and alkaline-earth metals like calcium. nih.gov Chelators utilizing nitrogen donor atoms, for example, can achieve selectivity for zinc over calcium and magnesium. nih.gov

Examples of rationally designed zinc chelators include silicon-based zinc ionophores. broadinstitute.orgnih.govresearchgate.netnih.gov These ionophores are developed from zinc chelators by incorporating silyl (B83357) groups near the zinc-binding pocket to fine-tune binding affinity and lipophilicity. broadinstitute.orgnih.govresearchgate.netnih.gov This approach has generated ionophores with improved performance, specificity for zinc over other metals, and better antibacterial activity with less toxicity to mammalian cells compared to some known zinc ionophores like pyrithione. broadinstitute.orgnih.govresearchgate.netnih.gov

Peptoid chelators offer advantages over small molecule chelators due to the ability to incorporate various metal-binding ligands and structural elements with high sequence specificity, allowing control over coordination geometry and complex stability. rsc.org Peptoids bearing N-donor ligands like 8-hydroxyquinoline (B1678124) (HQ) and imidazole (B134444) have shown the ability to bind Zn²⁺. rsc.org Rationally designed peptoid trimers have demonstrated selective binding of Zn²⁺ from mixtures containing competing metal ions like Cu²⁺ at physiologically relevant concentrations. rsc.org These peptoid chelators have also been shown to effectively chelate and extract zinc from zinc finger proteins. rsc.org

The rational design of zinc-selective chelators is crucial for studying the biological roles of mobile zinc, particularly in metalloneurochemistry. nih.govmit.edu Developing chelators with high zinc selectivity and rapid chelation kinetics is essential for applications in cell-biological studies, such as investigating synaptically released zinc. acs.orgnih.gov Membrane-impermeable chelators have been designed to study extracellular zinc without affecting intracellular zinc pools. nih.govacs.orgnih.gov

Rational modulation is also applied in the design of materials for this compound-based energy storage devices. rsc.orgresearchgate.net This involves strategically modifying materials like cellulose (B213188) to enhance their interaction with zinc ions, improving battery performance by, for example, promoting the formation of stable interfaces and inhibiting side reactions. rsc.orgresearchgate.net The introduction of neighboring chelating groups through rational molecular design can enhance the storage ratio of Zn²⁺ ions in these devices. acs.org

Here is a table summarizing some of the concepts and findings discussed:

MethodologyApplication in this compound ResearchKey Findings / Insights
Molecular DynamicsStudying Zn²⁺-protein binding sites and dynamicsRevealed coordination geometries, dynamic nature of interactions, identified binding sites in proteins like HLADH, YiiP, and HV1. aip.orgnih.govresearchgate.netrupress.orgnih.gov
Docking StudiesPredicting ligand binding to zinc-containing proteinsRequires specialized tools for accurate modeling of zinc coordination; important for virtual screening. mdpi.comreadthedocs.io
Hybrid Force FieldsImproving accuracy of MD simulations for zinc-proteinsModels like DP/MM combine ab initio accuracy with MM efficiency to better reproduce coordination geometry and structural characteristics. biorxiv.orgbiorxiv.org
Computational ProtocolsEstimating binding affinities of metalloprotein-ligand complexesConsider electrostatics, van der Waals, hydrophobicity, and entropy; show reasonable correlation with experimental data. nih.gov
Rational DesignDeveloping selective zinc chelators and modulatorsBased on HSAB theory and structural considerations; aims for specificity over other metal ions. nih.govrsc.org
Silicon-Based IonophoresDesigning zinc-specific ionophores for transportIncorporate silyl groups to tune properties; exhibit improved performance and selectivity. broadinstitute.orgnih.govresearchgate.netnih.gov
Peptoid ChelatorsCreating selective chelators with controlled propertiesAllow sequence-specific incorporation of ligands; demonstrated selective Zn²⁺ binding and extraction from proteins. rsc.org
Rational ModulationEnhancing materials for this compound-based energy storageModifying materials like cellulose to improve interaction with Zn²⁺ and battery performance. rsc.orgresearchgate.net

Mechanistic Insights into Zinc Ion Dyshomeostasis in Pathophysiology

ZINC Ion Imbalance in Neurodegeneration

Dysregulation of Zn2+ homeostasis in the brain is a significant factor contributing to neuronal dysfunction and death observed in various neurodegenerative diseases. The intricate balance of Zn2+ levels within different cellular compartments and its dynamic movement across synapses are critical for maintaining neuronal health.

Role of Synaptic this compound Dysregulation in Excitotoxicity Mechanisms

Excitotoxicity, a process characterized by excessive or prolonged activation of glutamate (B1630785) receptors, leads to aberrant cation influx and is a critical contributor to neuronal death in acute and chronic neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Zn2+, co-released with glutamate from presynaptic terminals of zincergic neurons, plays a complex role in this process. researchgate.netnih.govnih.gov

While Zn2+ can acutely block NMDA glutamate receptors by binding to allosteric sites outside the channel pore, preventing ion permeation, excessive synaptic release and subsequent influx of Zn2+ into postsynaptic neurons contribute significantly to excitotoxic damage. nih.govpnas.org This influx occurs through calcium-permeable channels, including NMDA receptors, voltage-gated calcium channels, and GluR2-lacking AMPA/kainate channels. nih.govnih.gov

The accumulation of intracellular free Zn2+ is a prerequisite for zinc excitotoxicity. nih.gov This accumulation can result from both the influx of extracellular Zn2+ and the intracellular release of Zn2+ from binding proteins like metallothioneins and from organelles. nih.govnih.gov Metallothioneins, in particular, can mobilize significant amounts of Zn2+ in response to calcium-driven generation of reactive oxygen/nitrogen species (ROS/RNS) and mild acidosis, conditions prevalent in excitotoxic settings.

Excessive intracellular Zn2+ contributes to neurotoxicity through multiple mechanisms, including the induction of oxidative stress via mitochondrial and extra-mitochondrial ROS production, and disruption of metabolic enzyme activity. nih.gov This ultimately triggers apoptotic and/or necrotic processes. nih.govnih.gov Zn2+ can rapidly activate nNOS, PKC, and Erk1/2, increasing NO and ROS. nih.gov Oxidative stress, in turn, can lead to PARP-1 over-activation and NAD+/ATP depletion. nih.gov Furthermore, Zn2+ can deplete ATP by inhibiting GAPDH and glycolysis. nih.gov These events can lead to necrosis. nih.gov Apoptosis can also be induced by Zn2+ through the activation of the LKB1-mediated AMPK pathway, which increases Bim expression. nih.gov

This compound Contributions to Amyloidogenesis and Protein Aggregation

Zn2+ dyshomeostasis is also implicated in the pathogenesis of Alzheimer's disease, particularly in the aggregation of amyloid-beta (Aβ) protein and the formation of plaques. Zn2+ acts as a potent trigger for Aβ aggregation. nih.gov In the synaptic cleft, Aβ can sequester chelatable Zn2+ released during synaptic activity. sci-hub.se The binding of Zn2+ to Aβ in the synaptic cleft can disrupt the physiological modulation of excitation and inhibition exerted by Zn2+ on glutamatergic and GABAergic receptors. sci-hub.se

Furthermore, altered expression of zinc transporters, such as ZnT3, which is crucial for loading Zn2+ into synaptic vesicles, may contribute to increased extracellular Zn2+ levels, potentially promoting the formation of Aβ plaques. ptfarm.pl While Zn2+ is not a redox metal, it can indirectly promote oxidative stress in Alzheimer's disease, as it is a central player in excitotoxicity-driven ROS production. sci-hub.se Glutamate- and Aβ-driven, as well as Zn2+-dependent ROS production, can trigger further Zn2+ mobilization from intracellular pools like metallothioneins, initiating a feed-forward cascade involving necrosis, apoptosis, and autophagy. sci-hub.se

This compound in Ischemic Injury Mechanisms

Cerebral ischemia, a leading cause of death and disability, involves disruption of Zn2+ homeostasis, which plays a significant role in the resulting brain injury. oup.comresearchgate.net Following cerebral ischemia, a large amount of free Zn2+ is released from storage sites, including glutamatergic terminals and loosely bound proteins, leading to increased cerebral free Zn2+ concentration. oup.commdpi.com This abnormal accumulation of Zn2+ in nerve cells, including neurons, astrocytes, and microglia, affects their function and survival, contributing to cell death. oup.comresearchgate.net

Ischemia-triggered intracellular Zn2+ accumulation disrupts the blood-brain barrier (BBB) by increasing its permeability, impairing endothelial cell function, and altering tight junction levels. oup.comresearchgate.net Oxidative stress and neuroinflammation are major pathological mechanisms in cerebral ischemia/reperfusion injury, and intracellular free Zn2+ accumulation contributes to these processes. oup.comresearchgate.net Elevated intracellular Zn2+ impairs mitochondrial function, leading to oxidative stress and forming a positive feedback loop between Zn2+ accumulation and reactive oxygen species (ROS) production. oup.comahajournals.org Zn2+ accumulation in mitochondria can induce the opening of the mitochondrial permeability transition pore, release of cytochrome c, ROS generation, and subsequent neuronal apoptosis. oup.com

Furthermore, elevated intracellular Zn2+ leads to neuroinflammation. oup.com Excessive Zn2+ accumulation following cerebral ischemia can activate inflammatory mediators and inflammation-mediated neuronal apoptosis. Microglia, innate immune cells in the CNS, are activated in response to insults like ischemia. mdpi.com Extracellular Zn2+ massively released from ischemic neurons can prime microglia to enhance the production of pro-inflammatory cytokines in response to stimuli that trigger M1 activation. nih.gov

Interrupting the accumulation of Zn2+ has been shown to reduce cerebral ischemia injury and improve neurological outcomes in preclinical models. oup.com

This compound in Inflammatory and Immune Responses

Modulation of Immune Cell Activation and Signaling by this compound

Zn2+ plays a significant role in regulating the activation, proliferation, and differentiation of immune cells, including monocytes, macrophages, and lymphocytes. consensus.appnih.govinforang.commdpi.com Changes in extracellular Zn2+ levels, such as serum hypozincemia during acute phase reactions, may activate immune cells, potentially functioning as a "danger signal". mdpi.com Cytokines, integrin binding, growth factors, and other immune cell receptor ligands can also trigger intracellular Zn2+ flux. mdpi.com

Zn2+ modulates numerous signaling pathways downstream of receptors such as Toll-like receptors (TLRs), T cell receptors, and cytokine receptors. mdpi.comnih.govinforang.com For instance, LPS binding to TLR4 leads to rapid Zn2+ influx into the cytoplasm of monocytes and macrophages, triggering Zn2+-mediated regulation of major signaling pathways like MAPKs, PKC, and NF-κB. mdpi.comnih.govinforang.com This rapid influx of Zn2+ is involved in the activation of MAPKs by TLR4, and Zn2+ chelation can abate this activation and reduce pro-inflammatory cytokine release. inforang.com Zn2+ may exert this effect by inhibiting MAP-kinase phosphatases or mediating the degradation of IRAK. inforang.com

The NF-κB transcription factor is a central regulator of pro-inflammatory gene induction. mdpi.cominforang.com Zn2+ has multifaceted effects on NF-κB signaling, with reports of both inhibition and induction depending on the context and indirect mechanisms involved. mdpi.cominforang.commdpi.com Cytoplasmic Zn2+ depletion can reduce LPS-induced phosphorylation of IKKα/β and inhibit NF-κB DNA binding activity. inforang.com Conversely, Zn2+ can negatively regulate NF-κB pathways through mechanisms like inducing A20, a zinc finger protein that inhibits NF-κB activation, or inhibiting cyclic nucleotide phosphodiesterase, leading to elevated cGMP and subsequent inhibition of NF-κB. mdpi.commdpi.commdpi.comcambridge.orgdrugbank.com

Zn2+ is essential for the activation of antioxidant enzymes, which scavenge ROS and reduce oxidative stress, a key component of inflammatory responses. mdpi.com Dysregulated Zn2+ homeostasis can impair this antioxidant defense.

In adaptive immunity, Zn2+ is crucial for the development and function of T and B lymphocytes. consensus.appmdpi.com Zn2+ deficiency can lead to a decrease in the number of T and B lymphocytes and impair their function, including cytokine production and antibody formation. consensus.appmdpi.com Zn2+ is required for the maturation of T-helper cells and influences the balance between Th1 and Th2 cytokine production. mdpi.comdrugbank.com Zn2+ deficiency decreases Th1 cytokines (IFN-γ, IL-2, TNF-α) while Th2 responses (IL-4, IL-6, IL-10) are less affected, leading to an imbalance. drugbank.com Proinflammatory Th17 cells are also negatively affected by Zn2+ deficiency, and Zn2+ can suppress Th17 development by attenuating STAT3 activation. mdpi.com

This compound in Cytokine Production and Inflammasome Activation

Zn2+ significantly influences the production and regulation of inflammatory cytokines. mdpi.comresearchgate.netnih.govnih.gov Zn2+ deficiency generally increases the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.commdpi.comnih.govresearchgate.net This is supported by studies showing increased levels of these cytokines in zinc-deficient conditions and their reduction upon zinc supplementation. mdpi.commdpi.comnih.govresearchgate.net The mechanisms underlying this include increased accessibility of cytokine promoters and elevated NADPH oxidase-produced ROS under zinc deficiency, leading to p38 MAPK phosphorylation, which is necessary for post-transcriptional processes in IL-1β and TNF-α synthesis. researchgate.net

Conversely, cytoplasmic Zn2+ can promote IL-1β production while subsequently inhibiting inflammation, depending on NF-κB. However, Zn2+ depletion in macrophages has also been shown to induce the activation of proteases that cleave pro-IL-1β, leading to increased release of active IL-1β. nih.gov These findings suggest a complex, context-dependent relationship between Zn2+ and IL-1β.

Zn2+ also plays a role in inflammasome activation, particularly the NLRP3 inflammasome. While relatively few studies have assessed the direct impact of Zn2+ on inflammasome activation, one study reported that IL-1β release downstream of the NLRP3 inflammasome was dependent on Zn2+. nih.govportlandpress.com Long-term zinc deficiency can reduce lysosome integrity and activate the NLRP3 inflammasome, inducing IL-1β secretion in macrophages. nih.gov

Excessive Zn2+ ions can induce tumor cell pyroptosis through caspase-dependent pathways, leading to the exposure of damage-associated molecular patterns (DAMPs) and triggering systemic antitumor immunity. chinesechemsoc.org

The relationship between Zn2+ status and cytokine production can be dose-dependent, with very high concentrations of Zn2+ potentially increasing cytokine production in some cell types. mdpi.com Cytokines themselves can modulate the expression of zinc transporters, suggesting a feedback loop between inflammation and Zn2+ homeostasis. researchgate.netnih.gov

Table 1: Key Mechanisms of this compound Dyshomeostasis in Pathophysiology

Pathophysiological ContextMechanism of this compound DyshomeostasisKey Outcomes
Neurodegeneration
Synaptic Dysregulation/ExcitotoxicityExcessive synaptic release and influx via calcium-permeable channels (NMDA, VGCC, AMPA/kainate). nih.govnih.gov Release from intracellular stores (metallothioneins) due to oxidative stress/acidosis. nih.govnih.govIntracellular Zn2+ accumulation. nih.gov Oxidative stress (ROS/RNS production). nih.govnih.gov Mitochondrial dysfunction. nih.gov ATP depletion. nih.gov Activation of apoptotic/necrotic pathways. nih.govnih.gov
Amyloidogenesis/Protein AggregationZn2+ binding to Aβ protein. nih.govsci-hub.se Altered zinc transporter expression (e.g., ZnT3). ptfarm.plAβ aggregation and plaque formation. nih.govsci-hub.se Disruption of synaptic function. sci-hub.se Indirect promotion of oxidative stress. sci-hub.se
Ischemic InjuryRelease from storage sites (glutamatergic terminals, loosely bound proteins). oup.commdpi.com Intracellular accumulation in neurons, astrocytes, microglia. oup.comresearchgate.netNeuronal dysfunction and death. oup.comresearchgate.net Blood-brain barrier disruption. oup.comresearchgate.net Oxidative stress (mitochondrial dysfunction, ROS production). oup.comahajournals.org Neuroinflammation (microglial activation, cytokine production). oup.comnih.gov
Inflammatory & Immune Responses
Immune Cell Activation/SignalingIntracellular Zn2+ flux triggered by immune receptor activation. mdpi.com Modulation of signaling pathways (MAPK, PKC, NF-κB). mdpi.comnih.govinforang.com Influence on zinc finger proteins and transcription factors. cambridge.orgModulation of immune cell activation, proliferation, and differentiation. consensus.appnih.govinforang.commdpi.com Regulation of NF-κB activity (inhibition/induction). mdpi.cominforang.commdpi.com Impact on antioxidant defense. mdpi.com
Cytokine Production/InflammasomeInfluence on cytokine promoter accessibility. researchgate.net Regulation of signaling pathways involved in cytokine synthesis (e.g., p38 MAPK). researchgate.net Impact on inflammasome activation (e.g., NLRP3). nih.govportlandpress.comAltered production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). mdpi.commdpi.comnih.govresearchgate.net Imbalance in Th1/Th2 cytokine profiles. drugbank.com Induction of pyroptosis in specific contexts. chinesechemsoc.org

This compound in Host-Pathogen Interactions (e.g., Antibacterial Mechanisms)

Zinc ions play a crucial role in the intricate interactions between host and pathogens, particularly in antibacterial defense mechanisms. The host employs strategies involving zinc to combat bacterial infections, a concept known as "nutritional immunity." nih.govimmunology.fr This can involve either limiting zinc availability to the pathogen (zinc deprivation) or delivering toxic excess quantities of zinc to the infection site (zinc overloading). nih.gov

In the context of zinc overloading, high intracellular zinc levels in bacteria can exert toxic effects through several mechanisms. Excess Zn(II) can bind to the thiol groups of bacterial respiratory enzymes, inhibiting their function and leading to the production of intracellular reactive oxygen species (ROS). nih.gov These ROS can cause oxidative stress, damaging bacterial DNA, proteins, and lipids, ultimately leading to cell death. nih.govnih.gov Zinc ions can also interfere with bacterial transcriptional regulation and inactivate functional proteins, resulting in metabolic dysfunction. nih.govresearchgate.net Studies have shown that zinc oxide nanoparticles (ZnO NPs) exhibit antibacterial activity through the release of Zn²⁺ ions and subsequent ROS generation, disrupting bacterial cell integrity and causing membrane damage. nih.govnih.gov

Conversely, the host can also utilize zinc deprivation as an antibacterial strategy. Zinc chelating agents can reduce intracellular zinc ions in bacteria, disrupting zinc homeostasis. nih.gov A lack of intracellular zinc can inactivate Zn²⁺-dependent enzymes, affect chromatin structure, and inhibit DNA replication, leading to bacterial death. nih.gov For instance, in Mycobacterium tuberculosis-infected macrophages, zinc concentration in the phagolysosome increases significantly over time, suggesting a mechanism by which macrophages inhibit microbial growth by increasing Zn(II) ion concentrations. mdpi.com

Zinc also interacts synergistically with antimicrobial peptides (AMPs). This synergy can involve the AMP's activity being modulated by binding to Zn(II), the AMP regulating Zn(II) availability (contributing to nutritional immunity), or Zn(II) indirectly influencing AMP activity. mdpi.com For example, zinc can enhance the activity of DNA-targeting AMPs by inhibiting the bacterial SOS response. mdpi.com

Mechanisms of this compound in Antibacterial Activity

MechanismDescription
Zinc Overloading
ROS GenerationExcess Zn(II) inhibits respiratory enzymes, leading to oxidative stress and damage to cellular components. nih.gov
Protein InactivationExcess Zn(II) binds to active-site thiols, inhibiting the function of essential proteins. nih.gov
Transcriptional InterferenceZn(II) can disrupt bacterial gene expression regulation. nih.gov
Membrane DamageHigh Zn(II) concentrations or ZnO NPs can directly damage bacterial cell membranes. nih.gov
Zinc Deprivation (Nutritional Immunity)
Enzyme InactivationLack of Zn(II) inactivates Zn²⁺-dependent enzymes essential for bacterial survival. nih.gov
DNA Replication InhibitionZinc deficiency can affect chromatin structure and inhibit DNA replication. nih.gov

This compound in Metabolic Disorders

Zinc ions are intimately involved in metabolic processes, and their dysregulation is linked to various metabolic disorders, including diabetes and obesity. jst.go.jphep.com.cn Zinc dyshomeostasis can impair insulin (B600854) synthesis, secretion, and sensitivity, as well as affect lipid metabolism and vascular function. jst.go.jp

Mechanisms of this compound in Insulin Secretion and Signaling Pathways

Zinc plays a critical role in the synthesis, storage, and secretion of insulin in pancreatic β-cells. openaccessjournals.commdpi.com Insulin is co-stored and co-crystallized with zinc ions in granules within β-cells. Six insulin monomers assemble into a hexamer with two zinc ions at its core, a form that is stored and transported for secretion. The zinc transporter ZnT8 (SLC30A8) is predominantly expressed in pancreatic β-cells and is essential for transporting zinc into insulin secretory granules. openaccessjournals.com Dysfunction of ZnT8 can impair insulin secretion. openaccessjournals.com Other zinc transporters like ZIP6 and ZIP7 (SLC39A6 and SLC39A7) also control cytosolic zinc concentrations and insulin secretion in β-cells. jst.go.jpopenaccessjournals.com ZIP5 (SLC39A5) has also been reported to influence insulin secretion by controlling zinc transport into β-cells, affecting glucose uptake via GLUT2. jst.go.jp

Beyond its role in insulin storage and secretion, zinc also influences insulin signaling pathways in target tissues like skeletal muscle, liver, and adipose tissue. jst.go.jpmdpi.com Zinc is considered an "insulin mimetic" because it can activate components of the insulin signaling cascade. mdpi.comnih.govresearchgate.net One key mechanism involves zinc's ability to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin receptor signaling by dephosphorylating the insulin receptor. mdpi.comresearchgate.net By inhibiting PTP1B, zinc enhances and stimulates the PI3K/Akt insulin signaling pathway, which is crucial for glucose uptake and metabolism. mdpi.comresearchgate.net Studies have shown that ZIP7 can activate insulin receptor signaling via its binding to PTP1B. mdpi.com Dysregulation of zinc transporters, such as reduced ZIP7 in skeletal muscle cells or knockout of ZnT7 (SLC30A7), can impair insulin signaling and glucose uptake. openaccessjournals.commdpi.com

This compound's Role in Insulin Metabolism and Signaling

ProcessMechanism Involving this compoundKey Transporters Involved
Insulin Synthesis and Storage Zinc ions are essential for the crystallization of insulin hexamers within pancreatic β-cells, facilitating efficient storage in secretory granules. researchgate.netZnT8, ZIP6, ZIP7, ZIP5
Insulin Secretion Co-secretion of zinc with insulin from β-cells in response to elevated glucose levels. researchgate.net Zinc transporters regulate intracellular zinc levels in β-cells influencing secretion. jst.go.jpopenaccessjournals.comZnT8, ZIP6, ZIP7, ZIP5
Insulin Signaling Pathway Activation Zinc inhibits PTP1B, a negative regulator of the insulin receptor, thereby enhancing downstream signaling (e.g., PI3K/Akt pathway). mdpi.comresearchgate.netZIP7, ZnT7
Glucose Uptake By enhancing insulin signaling, zinc promotes the translocation of GLUT4 to the cell membrane in insulin-sensitive tissues like muscle and adipocytes. mdpi.comresearchgate.netfrontiersin.orgZIP7, ZnT7

This compound Dysregulation in Adipogenesis and Energy Metabolism

Zinc also plays a role in adipogenesis (the formation of fat cells) and energy metabolism. Zinc ions can stimulate lipogenesis (fat synthesis) and glucose uptake in isolated adipocytes. nih.govfrontiersin.org Zinc acts in an insulinomimetic manner within adipocytes, affecting the insulin signaling pathway and promoting glucose transport via GLUT4 translocation. nih.govfrontiersin.org

Dysregulation of zinc homeostasis has been observed in obesity. Studies indicate that obese individuals often have reduced serum zinc concentrations compared to healthy controls. nih.govmdpi.com Erythrocyte zinc levels have also shown a negative association with anthropometric markers of obesity like BMI and waist circumference. This low nutritional zinc status in obesity is linked to the aggravation of obesity-related metabolic disturbances, including insulin resistance and altered lipid profiles.

Zinc transporters are involved in regulating zinc levels in adipose tissue. ZIP14 (SLC39A14), a zinc influx transporter, is believed to be important in adipogenesis, and its expression in adipose tissue is reversibly downregulated by obesity. frontiersin.org This suggests a link between ZIP14 expression and metabolic disease markers. frontiersin.org ZIP13 (SLC39A13) has also been implicated; inhibition of ZIP13 function enhanced beige adipocyte biogenesis and energy expenditure by regulating C/EBP-β expression in mice. This association between zinc homeostasis and brown/beige adipose tissue function may offer new avenues for obesity therapies.

Recent research also suggests a role for zinc in regulating lipolysis (fat breakdown). Short-term zinc supplementation in mice has been shown to regulate lipid metabolism, leading to lower adipose tissue weight and adipocyte size, and increased expression of lipolytic genes like Atgl and Hsl. mdpi.com

This compound in Cardiovascular Biology

Zinc ions are essential for maintaining the normal structure and physiology of cardiovascular cells and play a significant role in cardiovascular health. researchgate.netmdpi.commdpi.com Zinc is involved in regulating vascular tone, endothelial function, oxidative stress, blood pressure, and lipid metabolism. mdpi.com Dysregulation of zinc homeostasis has been implicated in various cardiovascular conditions. mdpi.comacs.org

Role of this compound in Myocardial Ischemia-Reperfusion Injury Mechanisms

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to mortality in coronary heart disease. researchgate.net Zinc homeostasis plays a critical role in the development of myocardial I/R injury, and zinc signaling is involved in cardioprotective mechanisms against this injury. mdpi.com

Intracellular zinc is crucial in redox signaling pathways within the heart. researchgate.net Triggers like ischemia and infarction can lead to the release of zinc from proteins, contributing to myocardial damage. researchgate.net Conversely, replenishing zinc in such states has shown potential to improve cardiac function and prevent further damage. researchgate.net

The protective effects of zinc against I/R injury are linked to its antioxidant and anti-inflammatory properties. mdpi.comnih.gov Zinc is a component of antioxidant enzymes like superoxide (B77818) dismutase (SOD), which helps scavenge reactive oxygen species. nih.gov Zinc supplementation has been shown to increase antioxidant parameters such as SOD, catalase (CAT), and glutathione (B108866) (GSH), while decreasing markers of oxidative stress like malondialdehyde (MDA). nih.govresearchgate.net

Zinc also influences signaling pathways involved in cell survival and death during I/R injury. It can increase the phosphorylation of PI3K/Akt and GSK-3β, pathways known to be protective against injury. nih.govresearchgate.net Cellular zinc deficiency has been shown to induce endoplasmic reticulum (ER) stress and Ca²⁺ leak, and the ER Stress/CaMKII/STAT3 pathway may play a role in regulating cellular zinc deficiency in myocardial I/R injury. frontiersin.org Furthermore, zinc release-activated signaling pathways, including ERK-dependent GSK-3β-p53 and Noxa-Mcl-1 signaling, are involved in cardiac I/R injury. researchgate.net

This compound's Involvement in Myocardial I/R Injury

MechanismDescription
Redox Regulation Zinc is involved in antioxidant defense systems (e.g., as a component of SOD) and helps mitigate oxidative stress during I/R. nih.govnih.gov
Signaling Pathway Modulation Zinc influences pro-survival pathways (PI3K/Akt, GSK-3β) and pathways involved in cell death (ERK-dependent GSK-3β-p53, Noxa-Mcl-1). researchgate.netnih.govresearchgate.net
ER Stress and Calcium Homeostasis Cellular zinc deficiency can induce ER stress and affect calcium handling, contributing to injury. frontiersin.org
Protein Structure and Function Ischemia/infarction can lead to zinc release from proteins, potentially altering their function and contributing to damage. researchgate.net

This compound in Oncogenesis and Cancer Progression

Zinc dyshomeostasis is closely related to tumor development and progression, although its role can vary depending on the cancer type. nih.govnih.govcrimsonpublishers.comnih.gov Zinc influences cancer cells both indirectly by affecting gene expression and immune cell function, and potentially directly by regulating the activation and survival of immune cells involved in anti-tumor immunity. nih.gov

Zinc is essential for activating immune responses that contribute to cancer prevention, including the collaborative action of Th2 and Th1 cells and the synthesis of cytokines like IL-4, IL-5, and IL-6. nih.gov At the nuclear level, zinc affects gene expression by stabilizing structures and regulating transcription factors, including NF-κB. nih.gov While NF-κB can enhance inflammatory responses, zinc ions can negatively regulate NF-κB activity, thereby suppressing inflammation and potentially cancer development. nih.govmdpi.com

Zinc's antioxidant properties are also relevant to its potential anti-cancer effects, protecting cells from damage caused by inflammation and oxidative stress. nih.govcrimsonpublishers.com Zinc stabilizes the structure of proteins, DNA, RNA, and ribosomes, and regulates gene expression through zinc finger transcription factors, which can alter the expression of components involved in DNA damage response (DDR). nih.govcancerbiomed.org Zinc deficiency is associated with various aspects of cancer cell generation and growth, potentially by compromising the oxidant defense system, DNA integrity, and DNA repair enzymes. nih.govcancerbiomed.org

Dysregulation of zinc homeostasis in cancer often involves altered expression and activity of zinc transporters (ZIP and ZnT families). nih.govnih.gov Changes in these transporters can lead to disrupted intracellular zinc levels in tumor tissues. nih.govnih.gov For example, in breast cancer, overexpression of zinc importers like ZIP6, ZIP7, and ZIP10 correlates with malignancy, while loss of the ZnT2 transporter is frequently observed in malignant breast cancer. mdpi.com Conversely, cellular zinc levels can decrease in other cancers, such as prostate, pancreas, liver, gallbladder, and cervix. mdpi.com The highest drop in zinc levels is often seen in prostate cancer, correlating with malignancy. crimsonpublishers.commdpi.com

Zinc ions can influence cell proliferation, cell cycle regulation, differentiation, and apoptosis, processes critical to cancer development. crimsonpublishers.com The effect of zinc on apoptosis in malignant cells is complex and depends on maintaining physiological zinc homeostasis. crimsonpublishers.com While zinc has been reported to induce apoptosis in some cancers, it can also protect other cancer cells against apoptosis induced by other factors. crimsonpublishers.com The degradation of mutant proteins mediated by Zn²⁺ ions and induced autophagy can lead to cell death in some cancer cell lines. crimsonpublishers.com

Zinc dyshomeostasis contributes to cancer progression by affecting various signaling pathways. nih.govcancerbiomed.org For instance, in breast cancer, increased expression of ZIP7 is linked to zinc accumulation and the activation of downstream signaling pathways that promote tumor growth and invasion. cancerbiomed.orgoatext.com ZIP7 activation by protein kinase CK2 leads to zinc release from the ER and Golgi apparatus, influencing cancer progression. cancerbiomed.orgoatext.com Zinc also modulates the activity of transcription factors like YY1, and alterations in zinc concentration can directly impact YY1-dependent gene expression, potentially contributing to abnormal gene expression patterns seen in cancer. mdpi.com

This compound's Role in Oncogenesis and Cancer Progression

AspectMechanism Involving this compound
Immune Surveillance Essential for activating anti-tumor immune responses involving T helper cells and cytokine production. nih.gov
Inflammation Negatively regulates NF-κB activity, suppressing inflammation that can promote cancer development. nih.govmdpi.com
Oxidative Stress Acts as an antioxidant, protecting cells from damage that can contribute to cancer initiation and progression. nih.govcrimsonpublishers.com
DNA Integrity Stabilizes DNA structure and regulates DDR through zinc finger transcription factors. nih.govcancerbiomed.org Zinc deficiency can compromise DNA integrity and repair. nih.govcancerbiomed.org
Cell Proliferation & Apoptosis Influences cell cycle, proliferation, differentiation, and apoptosis, with context-dependent effects on cancer cell survival. crimsonpublishers.com
Zinc Transporter Dysregulation Altered expression/function of ZIP and ZnT transporters leads to abnormal intracellular zinc levels, impacting cancer initiation and progression in a tissue-specific manner. nih.govnih.govmdpi.com
Signaling Pathway Modulation Affects various signaling pathways, including those involving NF-κB, YY1, and pathways activated by zinc release from organelles (e.g., via ZIP7 in breast cancer), influencing tumor growth and invasion. nih.govmdpi.comcancerbiomed.orgmdpi.comoatext.com

Altered this compound Homeostasis in Tumor Microenvironments

Disruption of zinc homeostasis is associated with tumor development, and its role can vary depending on the cancer type. Zinc can influence tumor cells indirectly by affecting gene expression and cell survival, and directly by regulating the activation, function, and survival of immune cells.

The tumor microenvironment (TME) is a complex system where tumor cells interact with various physiological components. crimsonpublishers.com Tumor cell-TME interactions are significant in cancer progression. crimsonpublishers.com Zinc homeostasis within the TME is tightly controlled by solute carrier transporters, specifically the SLC39A (ZIP) family, which increases cytosolic zinc, and the SLC30A (ZnT) family, which reduces it. biorxiv.org Metallothioneins (MTs), small cysteine-rich proteins, also contribute to zinc regulation by binding and storing zinc. biorxiv.org

Studies suggest that altered zinc homeostasis via modified transport and storage or systemic zinc deficiencies are observed in multiple malignancies. biorxiv.org For instance, CDKN2ALow tumor cells have been shown to disrupt zinc homeostasis in the TME, contributing to resistance to immunotherapy. biorxiv.orgbiorxiv.org This disruption involves increased plasma membrane localization of the zinc importer SLC39A9 in CDKN2ALow cells, leading to competition for zinc with macrophages in the TME. biorxiv.orgbiorxiv.org This competition results in reduced zinc levels in tumor-associated macrophages (TAMs), impairing their phagocytic activity. biorxiv.orgbiorxiv.org

Conversely, some studies indicate that zinc levels can be increased in certain cancers, such as breast, lung, nasopharynx, and intestine. mdpi.com In breast cancer, overexpression of zinc importers ZIP6, 7, and 10 correlates with malignancy. mdpi.comoatext.com However, in prostate, pancreas, liver, gallbladder, and cervix cancers, cellular zinc levels may decrease. mdpi.com The most significant drop in zinc levels is often observed in prostate cancer, where it correlates with malignancy and is considered a prognostic marker. mdpi.com This decrease in prostate cancer cells is potentially due to the downregulation of ZIP1, 2, and 3, and the ZnT4 transporter. mdpi.commdpi.com

This compound Effects on Cell Proliferation, Migration, and Apoptosis Pathways in Cancer

Zinc is critical for cell proliferation, cell cycle regulation, differentiation, and apoptosis. crimsonpublishers.comnih.gov The antioxidant and anti-carcinogenesis mechanisms linked to zinc homeostasis appear to inhibit neoplastic cell growth. crimsonpublishers.comnih.gov Zinc can influence gene expression by stabilizing structures and regulating transcription factors like NF-κB. Zinc ions negatively regulate NF-κB activity, which can suppress inflammatory responses and cancer development. mdpi.com

Zinc's effects on apoptosis in malignant cells are complex and depend on the physiological regulation of zinc homeostasis. crimsonpublishers.com While zinc is known to inhibit apoptosis in some contexts, it can also induce it in certain cancer cells. crimsonpublishers.com For example, prostate cells lose the ability to accumulate high levels of zinc during carcinogenesis, and zinc ions can contribute to tumor progression and metastasis in prostate cell lines, where the presence of zinc may act as an apoptosis inhibitor. crimsonpublishers.com However, restoring physiological zinc levels has been shown to decrease the proliferation of prostate cancer cells. mdpi.com Prostate cancer cells exposed to zinc undergo apoptosis, a direct effect on mitochondria leading to cytochrome c release and caspase-3 activation. mdpi.comnih.gov This effect is mediated by increased Bax-mitochondrial interaction and Bax-induced pore formation. nih.gov

In ovarian cancer cells, increasing intracellular zinc levels has been suggested as a potential treatment strategy. tandfonline.com Studies have shown that transporting zinc into ovarian cancer cells can suppress proliferation, migration, and invasion, and induce lysosome-mitochondrial apoptosis. tandfonline.com

Zinc can also influence key transcription factors involved in cancer progression. Changes in this compound concentration can directly affect the activity of YY1, a transcription factor linked to many cancers, potentially altering gene expression patterns and contributing to tumor transformation or progression. mdpi.com

Metallothioneins (MTs), which bind zinc ions, also play a role in cancer cell behavior. researchgate.net MTs can regulate the supply of zinc to proteins and the activity of zinc-dependent transcription factors, thus modulating tumor cell growth and proliferation. Overexpression of the MT1G isoform has been shown to sensitize colorectal cancer cells to chemotherapy, partly by enhancing p53 and repressing NF-κB activity. nih.gov Zinc ions can also enhance MT expression and are cytotoxic to cancer cells. nih.gov

Here is a table summarizing some observed effects of zinc ions on cancer cell behavior:

Cancer TypeZinc Level AlterationObserved Effect(s)Relevant Mechanism(s)Source(s)
Prostate CancerDecreasedContributes to progression and metastasis; restoring levels inhibits proliferationLoss of zinc accumulation; effects on mitochondria, Bax/Bcl2 ratio, NF-κB, uPA, AP-N crimsonpublishers.commdpi.commdpi.comnih.gov
Ovarian CancerDecreased (serum/tissue)Increased intracellular zinc inhibits proliferation, migration, invasion, induces apoptosisLysosome-mitochondrial apoptosis pathway, Akt and NF-kappaB signaling pathways nih.govtandfonline.com
Colorectal CancerSilencing of MTsMT induction and zinc administration sensitize cells to chemotherapyEnhancing p53, repressing NF-κB nih.gov
Gastric CancerUpregulation of SLC30A2SLC30A2 knockdown inhibits invasion, migration, proliferation, promotes apoptosisModulation of zinc homeostasis, Wnt/β-catenin signaling pathway imrpress.com

This compound in Angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Zinc ions have been implicated in modulating angiogenesis, often exhibiting anti-angiogenic effects. asclepiusopen.comajsuccr.orgarcjournals.org

The molecular mechanisms by which zinc ions influence angiogenesis involve their interaction with various angiogenic proteins. asclepiusopen.comajsuccr.org Zinc ions can bind with proteins such as VEGF, inflammatory molecules, and proteins involved in vessel growth formation and maturation, potentially forming zinc-coordinated binding protein molecules. asclepiusopen.comajsuccr.org This coordinated binding may contribute to the anti-angiogenic molecular mechanism. asclepiusopen.comajsuccr.org

Specific zinc finger proteins are involved in the regulation of angiogenesis. For instance, vascular endothelial zinc finger 1 (Vezf1) is involved in vascular formation and can inhibit the tube formation of tumor development in angiogenesis. ajsuccr.orgarcjournals.org Myc-associated zinc finger protein (MAZ) regulates vascular endothelial growth factor (VEGF). ajsuccr.orgarcjournals.org Zinc finger protein 667 (ZNF667) transcriptional repression and zinc-induced proteasomal degradation of hypoxia-inducible factor-1α (HIF-1α) can restrain VEGF. ajsuccr.org THAP-zinc finger protein THAP1 regulates endothelial cell proliferation, a process essential for angiogenesis. ajsuccr.orgarcjournals.org GATA4, a member of the GATA zinc-finger transcription factor family, regulates VEGF secretion and influences endothelial cell migration and angiogenic tube formation. ajsuccr.orgarcjournals.org

Zinc chelation has also been shown to inhibit the tube formation and migration of vascular endothelial cells, partly by inhibiting matrix metalloproteinase-2 (MMP-2) activity. ajsuccr.org MMP-2 is a zinc-dependent enzyme, and its inhibition contributes to the anti-angiogenic effect. ajsuccr.org

Reactive oxygen species (ROS), which can be generated by zinc, also play a role in tumor anti-angiogenesis. ajsuccr.org

This compound in Developmental Biology and Genetic Disorders

Zinc is indispensable for numerous biological processes, including cell division, growth, and differentiation, making it crucial for proper development. nih.gov Alterations in zinc homeostasis, particularly deficiency, are linked to the development of numerous diseases. nih.gov

Impact of this compound Deficiency on Organogenesis Mechanisms

Zinc deficiency during prenatal development can have profound effects on the ontogeny of various organ systems, including the immune system and the brain. annualreviews.orgnih.gov Severe zinc deficiency in early pregnancy, a critical period for fetal organogenesis, can result in fetal brain malformation in animal models. foodandnutritionresearch.net

Zinc deficiency can impact bone growth and weight, potentially by reducing growth plate activity, which might be mediated by impaired growth factors. tandfonline.com Oral zinc supplementation has been shown to enhance bone metabolism. tandfonline.com

Studies on mouse embryonic cartilage development have demonstrated that zinc ions enhance growth, and deficiency leads to reduced expression of SUMO1 and UBC9. tandfonline.com Zinc ions stimulate cartilage formation by modulating the SUMOylation of SOX9, a key factor in chondrogenesis. tandfonline.com

Loss of function of specific zinc transporters can also lead to defects in organ morphogenesis. For example, loss of function of ZIP8 leads to defects in organ morphogenesis and hematopoiesis in mouse models. frontiersin.org

Genetic Mutations Affecting this compound Transporters and Associated Syndromes

Zinc homeostasis is tightly regulated by two main families of transporters: the ZIP (SLC39A) family, which facilitates zinc uptake into the cytosol or release from organelles, and the ZnT (SLC30A) family, which transports zinc into organelles or out of the cell. biorxiv.orgnih.gov Mutations in the genes encoding these transporters can lead to inherited human diseases. nih.gov

A number of genetic disorders are caused by mutations and single-nucleotide polymorphisms in zinc transporter genes. nih.gov Some notable examples include:

Acrodermatitis Enteropathica (AE): This is a rare, autosomal recessive disorder of zinc metabolism caused by loss-of-function mutations in the ZIP4 (SLC39A4) gene. nih.govnih.govplos.org ZIP4 is a high-affinity zinc transporter primarily responsible for zinc uptake from the diet in the gastrointestinal system. nih.gov Mutations in ZIP4 drastically reduce zinc absorption, leading to severe zinc deficiency syndromes characterized by skin lesions, growth retardation, immune dysfunction, diarrhea, and delayed sexual maturation. nih.govfrontiersin.orgnih.gov Mouse models with intestine-specific knockout of Zip4 mimic AE, showing that loss of function rapidly leads to wasting and death unless supplemented with excess dietary zinc. plos.org This loss of function disrupts the intestinal stem cell niche and intestine integrity. plos.org

Spondylocheiro Dysplastic Form of Ehlers–Danlos Syndrome (SCD-EDS): This syndrome is associated with mutations in the ZIP13 (SLC39A13) gene. nih.govgenecards.org ZIP13 is a zinc transporter involved in connective tissue development. frontiersin.org

Transient Neonatal Zinc Deficiency (TNZD): This condition is linked to mutations in the ZnT2 (SLC30A2) gene. nih.gov ZnT2 is involved in the transport of zinc into vesicles, particularly in mammary glands, affecting zinc levels in breast milk.

Mutations in zinc transporters can affect their function and cellular localization. For instance, most missense mutations in the transmembrane domain of mouse ZIP4 (a homolog of human ZIP4) lead to lower expression, reduced cell surface expression, and diminished zinc transport activity. nih.gov Mutations in the extracellular domain of human ZIP4 can also cause structural defects or reduced thermal stability, contributing to ZIP4 mistrafficking and dysfunction. nih.gov

Disruptions in zinc transporter function can also impact other cellular processes. For example, defects in the SLC30A8 gene, which encodes the zinc transporter ZnT8 in pancreatic beta-cells, are associated with an increased risk of developing type 2 diabetes mellitus. mdpi.com ZnT8 is responsible for accumulating zinc in insulin secretory granules. mdpi.com

Emerging Therapeutic Strategies Targeting Zinc Ion Pathways

Pharmacological Modulators of ZINC Ion Homeostasis

Pharmacological strategies aimed at restoring or manipulating this compound homeostasis involve compounds that can influence the movement and availability of zinc within cells and tissues. These include zinc ionophores, chelators, and modulators of zinc transporters.

ZINC Ionophores and Their Mechanistic Actions

Zinc ionophores are compounds that facilitate the transport of zinc ions across biological membranes, effectively increasing intracellular zinc concentrations. google.comresearchgate.net This property has attracted attention for their potential therapeutic use in conditions where increasing intracellular zinc may be beneficial, such as certain infections, cancer, and neurological diseases. researchgate.net

The mechanism of action of zinc ionophores involves complexing with zinc ions and shielding their charge, allowing them to traverse the hydrophobic lipid bilayer of cell membranes. google.com Once inside the cell, the zinc ionophore releases the this compound, leading to an elevation in intracellular labile zinc. This increased intracellular zinc can then exert various biological effects, including the inhibition of viral replication and modulation of cellular signaling pathways. google.comisom.ca For instance, intracellular Zn²⁺ ions have been shown to inhibit SARS CoV-1 RNA dependent RNA Polymerase (RdRp), preventing viral replication. isom.ca

Studies have demonstrated the effectiveness of zinc ionophores in vitro, with some showing protective effects against apoptosis at picomolar to nanomolar concentrations. google.com PBT2, a derivative of the 8-hydroxyquinoline (B1678124) scaffold, has been identified as a zinc and copper ionophore in mammalian cells and has shown antibacterial activity by disrupting bacterial metal ion homeostasis and cellular redox balance. nih.govasm.org PBT2 functions as a Zn²⁺/H⁺ ionophore, leading to intracellular zinc accumulation, concomitant with manganese depletion and the production of reactive oxygen species (ROS). asm.org

Chelators as Tools for Modulating Bioavailable this compound

Zinc chelators are compounds that bind to zinc ions, effectively reducing the concentration of free or bioavailable zinc. These molecules can be used therapeutically to decrease zinc levels in cases of zinc overload or to redistribute zinc within specific cellular compartments or tissues. mdpi.com

Chelators capable of crossing the blood-brain barrier are being explored as a strategy for treating neurodegenerative diseases like Alzheimer's disease, where abnormal aggregation of amyloid-β protein is involved, and this aggregation is influenced by metal ions including Zn²⁺. mdpi.com By binding to excess zinc (and other relevant metal ions), chelators could potentially reduce protein precipitation and plaque formation without interfering with the activity of essential zinc-dependent metalloenzymes. mdpi.com The selectivity of chelators towards different cations is an important consideration in their design and therapeutic application. mdpi.com

Biological chelating agents, such as certain natural peptides and polysaccharide-Zn complexes, have also been investigated for their ability to modulate zinc bioavailability, particularly in the context of improving dietary zinc absorption and potentially treating zinc deficiency. mdpi.com These complexes can maintain zinc in a soluble form under conditions where it might otherwise become unavailable. mdpi.com

Targeting this compound Transporters for Therapeutic Intervention

Zinc homeostasis is tightly regulated by two main families of membrane transport proteins: the SLC30A (ZnT) family and the SLC39A (ZIP) family. mdpi.comnih.govresearchgate.net ZnT transporters primarily facilitate zinc efflux from the cytoplasm or its sequestration into intracellular vesicles, while ZIP transporters mediate zinc influx into the cytoplasm from the extracellular space or intracellular organelles. researchgate.net Dysregulation of these transporters is linked to various diseases, highlighting their potential as therapeutic targets. nih.govresearchgate.netcancerbiomed.org

Targeting specific zinc transporters offers a means to modulate intracellular or organellar zinc concentrations in a more localized manner. For example, ZIP7, located in the endoplasmic reticulum (ER), plays a role in releasing zinc from the ER into the cytosol and is implicated in ER stress and insulin (B600854) resistance. mdpi.com Strategies to target ZIP7 therapeutically are being explored for conditions like type 2 diabetes mellitus. mdpi.com Similarly, altered expression of other ZIP and ZnT transporters has been observed in various cancers and neurodegenerative conditions, suggesting that modulating their activity could have therapeutic benefits. cancerbiomed.orgmdpi.com For instance, overexpression of ZIP1 in prostate cancer cell lines has been shown to increase intracellular zinc and limit cancer cell growth by increasing apoptosis. mdpi.com

Research findings underscore the complex and tissue-specific roles of zinc transporters, emphasizing the need for further understanding to fully realize their therapeutic potential. bohrium.com

Rational Design of this compound-Based Metallodrugs for Specific Biological Targets

The rational design of metallodrugs, including those based on zinc ions, is an active area of research aimed at developing therapeutic agents with specific biological targets and mechanisms of action. mdpi.com Unlike traditional organic drugs, metallodrugs can exhibit diverse properties owing to the coordination chemistry of the metal center, including various oxidation states, coordination geometries, and reactivity. mdpi.comoup.com

Zinc-based complexes are being investigated for their potential in various therapeutic applications, including anticancer therapy and the treatment of neurodegenerative diseases. researchgate.netnih.gov The design process involves carefully selecting the this compound and ligands to optimize properties such as biodistribution, target specificity, and metabolic stability, while minimizing toxicity. oup.com

One approach involves designing zinc complexes that can interact with specific enzymes or proteins. For instance, zinc is present in the active sites of many metalloenzymes, and zinc-based compounds can be designed to inhibit or modulate the activity of these enzymes. mdpi.com Matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs), both zinc metalloenzymes involved in disease processes like cancer, are targets for the design of zinc-binding inhibitors. mdpi.com

Another area of research focuses on the interaction of zinc complexes with proteins involved in diseases such as Alzheimer's. Studies have explored the binding of salen-type Schiff base Zn(II) complexes to proteins like human serum albumin (HSA) and their potential to induce structural changes, which could be relevant for modulating the aggregation or toxicity of proteins like amyloid-β. mdpi.comresearchgate.net

The rational design process often utilizes theoretical, analytical, and physicochemical approaches to understand the interactions of these metal-containing compounds with biological systems. mdpi.com Techniques like NMR-based metabolomics are employed to investigate the cellular metabolic alterations induced by metallodrugs, providing insights into their mechanisms of action and potential markers of sensitivity or resistance. mdpi.comresearchgate.net

Gene Therapy Approaches for Correcting this compound Homeostasis Defects

Gene therapy approaches hold promise for addressing diseases caused by genetic defects that disrupt this compound homeostasis, particularly those affecting zinc transporters. Mutations in zinc transporter genes have been linked to various inherited disorders characterized by severe zinc deficiency or dysregulation. researchgate.netplos.org

For example, loss-of-function mutations in the ZIP4 gene (SLC39A4) cause acrodermatitis enteropathica, a rare genetic disorder resulting in severe zinc deficiency. researchgate.netplos.org Gene therapy could potentially involve introducing a functional copy of the ZIP4 gene into the affected cells, such as intestinal enterocytes, to restore normal zinc absorption and prevent the systemic deficiency.

Beyond single-gene disorders, dysregulation of zinc transporters is implicated in the pathogenesis of more common conditions like cancer and neurodegenerative diseases. nih.govresearchgate.netcancerbiomed.org Gene therapy strategies could aim to modulate the expression levels of specific ZIP or ZnT transporters to correct aberrant zinc distribution and signaling in these diseases. This might involve using viral vectors or other delivery systems to either increase the expression of a downregulated transporter or decrease the expression of an overexpressed one.

Future Directions and Unanswered Questions in Zinc Ion Research

Development of Next-Generation ZINC Ion Sensors and Imaging Technologies

Significant progress has been made in developing tools to visualize and quantify zinc ions in biological contexts, but the field continues to push for more advanced sensors and imaging technologies. Future directions include the development of sensors with varying affinities to accurately measure zinc concentrations across a wide dynamic range, from picomolar to millimolar levels found in different cellular compartments. nih.govnih.govnih.gov The creation of dual-modality probes offering different readouts, as well as an expanded selection of probes suitable for techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) and Magnetic Resonance Imaging (MRI), is also a key area of development. nih.gov

Efforts are underway to design systems that offer improved selectivity for zinc over other abundant metal ions like Ca²⁺, H⁺, or Fe²⁺, ensuring a rapid and reversible response. nih.gov Biocompatibility in terms of toxicity, solubility, and stability remains a crucial consideration for in vivo applications. nih.gov Genetically encoded Förster Resonance Energy Transfer (FRET)-based sensors have shown promise, with new generations being developed to report dynamically on the extremely low concentrations of free Zn²⁺ in the cytosol of single mammalian cells in real time. nih.gov These sensors can be targeted to specific subcellular organelles, providing insights into organelle-specific zinc homeostasis. nih.gov Reaction-based probes are also being explored to improve sensitivity and reduce background fluorescence. acs.org

Data Table: Examples of this compound Sensing Technologies

Technology TypePrincipleAdvantagesLimitations
Fluorescent Probes (Small Molecule)Chelation-induced fluorescence changesSensitive, versatile for live cells/tissues. nih.govoup.comPotential issues with specificity, selectivity, and cellular perturbation. nih.govoup.com
Genetically Encoded Sensors (FRET-based)Conformational changes upon zinc binding alter FRET efficiency. nih.govTargetable to organelles, genetically encoded. nih.govCan have small ratiometric responses, high affinity probes may perturb homeostasis. nih.govnih.gov
Reaction-Based ProbesAcetylation/cleavage mediates fluorescence change. acs.orgImproved sensitivity, reduced background. acs.orgRequires careful design for specificity and reaction kinetics.
Two-Photon Excitation MicroscopyAllows deep tissue imaging with 3D resolution. nih.govReduced phototoxicity, minimal autofluorescence/scattering. nih.govRequires specific probes with high two-photon cross-section. nih.gov
Magnetic Resonance Imaging (MRI)Zinc-responsive contrast agents. nih.govNon-invasive, suitable for in vivo studies. oup.comacs.orgSensitivity can be a limitation compared to fluorescence methods. oup.com
Positron Emission Tomography (PET)Use of radioactive zinc isotopes (e.g., ⁶²Zn). oup.comAllows non-invasive whole-body imaging in animals and humans. oup.comRequires access to radioisotopes and specialized equipment. oup.com
Single Cell X-ray Fluorescence MicroscopyMeasures elemental content in individual cells. researchgate.netProvides elemental composition at single-cell resolution. researchgate.netRequires specialized synchrotron facilities, can be invasive.
Photonic Crystal Fiber SensorsChanges in light properties due to zinc interaction. semanticscholar.orgHigh sensitivity for detecting concentration changes. semanticscholar.orgMay require image processing techniques for analysis. semanticscholar.org

Systems Biology and "ZINComics" for Holistic Understanding of this compound Networks

Understanding the intricate network of zinc homeostasis and signaling requires a systems biology approach, sometimes referred to in the context of "ZINComics." This involves integrating data from various levels, including the dozens of transporters (ZNT and ZIP families) and metallothioneins that buffer and regulate cellular zinc concentrations. oup.comnih.govrsc.org These proteins work together to maintain relatively high total cellular zinc while keeping available this compound concentrations in the picomolar range, allowing for fluctuations that serve as signaling events. nih.gov

Systems biology approaches aim to unravel how networks of regulatory functions of zinc integrate gene expression, metabolic pathways, and signaling cascades at multiple hierarchical levels. nih.gov This includes understanding how zinc affects enzymatic catalysis, protein structure, and protein-protein/biomolecular interactions. nih.gov While the term "ZINComics" is not widely established in the primary scientific literature based on the search results, the concept aligns with the need for a holistic, integrated view of zinc's influence across the cellular landscape. The complexity arises from the estimated three thousand human zinc proteins and the dynamic nature of labile zinc pools involved in cell signaling. nih.govrsc.org

Single-Cell and In Vivo Studies of this compound Dynamics

Investigating this compound dynamics at the single-cell level and within living organisms (in vivo) represents a critical frontier. Traditional methods often provide averaged data from cell populations, masking the heterogeneity of zinc handling and signaling in individual cells. Single-cell studies, utilizing advanced fluorescent indicators and techniques like single-cell X-ray fluorescence microscopy, are beginning to reveal cell-specific differences in zinc content and compartmental redistribution during processes like early ovarian follicle development. researchgate.netnih.gov

In vivo studies are essential for understanding zinc trafficking and function in the complex environment of a living organism. Techniques such as Positron Emission Tomography (PET) with radioactive isotopes like ⁶²Zn are being developed and applied to monitor zinc pathways non-invasively throughout the whole body in animals and potentially humans. oup.com This allows researchers to investigate how zinc homeostasis is disrupted in disease models and track its distribution in various organs over time. oup.com The development of in vivo imaging agents for MRI is also an active area of research. oup.comacs.org

Detailed Research Finding Example (In Vivo Zinc Trafficking):

A study using ⁶²Zn-PET in mice demonstrated dynamic changes in zinc distribution over 24 hours. Retention of ⁶²Zn in the liver, pancreas, and kidney declined, while brain uptake increased. oup.com Notably, brain accumulation of ⁶²Zn was significantly higher than that of ⁶⁴Cu at both 1 hour and 24 hours post-injection. oup.com In male mice, ⁶²Zn uptake increased in the prostate and seminal vesicles. oup.com

Data Table: ⁶²Zn Uptake in Mouse Tissues (%ID/g)

Tissue1 hour p.i.24 hours p.i.
Brain0.95 ± 0.071.39 ± 0.13
Liver-Declined
Pancreas-Declined
Kidney-Declined
Prostate & Seminal Vesicles (Male)1.19 ± 0.181.98 ± 0.29

Note: Data for liver, pancreas, and kidney decline is qualitative based on the source. oup.com

Identification of Novel this compound-Binding Proteins and Their Functions

Identifying the full complement of zinc-binding proteins (the "zinc proteome") and elucidating their specific functions remains a significant challenge. It is estimated that about 10% of all proteins in eukaryotic cells bind zinc, totaling approximately 3000 zinc proteins in humans. rsc.org While many classical zinc finger proteins involved in DNA binding are well-characterized, the identification and functional analysis of novel zinc-binding proteins are ongoing. cuny.edunih.gov

Approaches for identifying novel zinc-binding proteins include yeast two-hybrid screening and proteomics techniques. plos.orgresearchgate.net For example, yeast two-hybrid screening of the human proteome led to the identification of C1orf123 as a novel zinc-binding protein that interacts with a heavy metal-associated domain of a copper chaperone. plos.orgresearchgate.net X-ray structural analysis revealed that C1orf123 binds a Zn²⁺ ion in a tetrahedral coordination with four thiolate groups from two conserved CxxC motifs, highlighting specific binding sites. plos.orgresearchgate.net

Understanding the functions of these novel proteins is crucial. Zinc-binding to cysteine residues, for instance, can mediate protein structure, catalysis, and regulation, including inhibitory roles, redox switches, and protein-interface stabilization. nih.govnih.gov Research into novel zinc-binding proteins is shedding light on their involvement in diverse cellular processes, such as translation regulation and metal trafficking. pnas.orgmdpi.comnih.gov

Data Table: Example of a Newly Identified Zinc-Binding Protein

Protein NameOrganismIdentification MethodZinc Coordination SiteProposed Function(s)
C1orf123HumanYeast Two-HybridTetrahedral (4 Cys)Interaction with copper chaperone, potential metal trafficking. plos.orgresearchgate.net

Bridging Basic this compound Biology with Translational Research Avenues (emphasizing mechanistic translation)

A critical future direction is the translation of fundamental discoveries in this compound biology into clinical and biotechnological applications, with a strong emphasis on understanding the underlying mechanisms. This involves leveraging the growing knowledge of zinc's roles in signaling, protein function, and cellular dynamics to develop targeted therapies and diagnostic tools.

Mechanistic translation requires a deep understanding of how perturbations in zinc homeostasis contribute to specific disease states, including neurological disorders, diabetes, cancer, and immune dysfunction. zinc-net.comnih.govnih.gov For instance, understanding how zinc transients modulate cell signaling networks involved in proliferation, migration, and differentiation can inform strategies for cancer treatment. rsc.orgzinc-net.com Investigating the mechanistic details of how zinc impacts protein synthesis and ribosome function could lead to new approaches for addressing diseases linked to translational dysregulation. pnas.orgnih.govnih.govbiologists.com

Translational research avenues are exploring the potential of modulating zinc levels or the activity of zinc-binding proteins for therapeutic benefit. This could involve developing compounds that target specific zinc transporters, metallothioneins, or zinc-dependent enzymes. Understanding the precise molecular mechanisms by which these interventions exert their effects is paramount for designing effective and specific therapies. Furthermore, the development of advanced zinc sensing and imaging technologies has direct translational implications for diagnosing diseases and monitoring treatment responses by visualizing zinc dysregulation in tissues. oup.commdpi.com

Q & A

Q. How does zinc speciation affect its bioavailability and toxicity in aquatic ecosystems?

  • Methodological Answer : Zinc primarily exists as Zn²⁺ in water but forms complexes with chloride, organic matter (e.g., humic acids), and sulfides, which reduce bioavailability. Speciation analysis requires coupling analytical techniques (e.g., ICP-MS) with thermodynamic modeling (e.g., Visual MINTEQ) to predict dominant species (e.g., ZnCO₃ at pH >7, Zn²⁺ at pH <6) . Bioassays using model organisms (e.g., Daphnia magna) can correlate speciation with toxicity, noting that free Zn²⁺ is 10–100× more toxic than complexed forms .

Q. What are the established toxicity thresholds for zinc ions in freshwater systems, and how are they determined experimentally?

  • Methodological Answer : The Brazilian CONAMA guideline sets a maximum of 180 µg/L for freshwater, derived from chronic exposure studies on fish and invertebrates. Researchers use standardized OECD tests (e.g., 96-hour LC50 for zebrafish) under controlled pH and hardness, as toxicity increases in soft water due to higher Zn²⁺ activity . Sediment toxicity assessments require sequential extraction to differentiate bioavailable fractions (e.g., exchangeable vs. organic-bound Zn) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize zinc ion removal using biosorbents, and what statistical models are most robust?

  • Methodological Answer : RSM with Box-Behnken Design (BBD) efficiently optimizes parameters like pH (3.5–6.1), biosorbent dosage (0.1–1 g), and contact time (0.5–60 sec). A quadratic model (R² >0.92) is recommended for predicting removal efficiency, validated via ANOVA to identify significant factors (e.g., pH accounts for >50% variance) . Post-optimization, biosorbent characterization (FTIR, SEM-EDS) clarifies binding mechanisms, such as carboxyl group involvement in Zn²⁺ adsorption .

Q. How does variability in this compound co-purification with proteins impact reproducibility in enzymatic studies, and how can this be mitigated?

  • Methodological Answer : Zinc contamination in protein isolates (e.g., ISCU in Fe-S cluster biosynthesis) can artificially enhance or inhibit enzyme activity. Researchers must quantify zinc via ICP-MS post-purification and include metal chelators (e.g., EDTA) in buffers to control unintended binding . Batch-to-batch variability is minimized using immobilized metal affinity chromatography (IMAC) with stringent washing protocols. Activity assays (e.g., colorimetric sulfide detection) should report zinc levels to enable cross-study comparisons .

Q. What experimental approaches elucidate zinc-cadmium ion competition in metalloproteins, and what are the implications for heavy metal detoxification?

  • Methodological Answer : Competitive binding assays using radiolabeled ¹⁰⁹Cd and Zn²⁺, coupled with X-ray absorption spectroscopy (XAS), reveal displacement mechanisms (e.g., Zn²⁺ replacing Cd²⁺ in metallothionein cysteine sites) . Molecular dynamics simulations predict binding affinities, while in vivo studies in model organisms (e.g., Saccharomyces cerevisiae) track detoxification pathways via gene knockout strains (e.g., ZRT1 zinc transporters) .

Q. How does this compound exposure induce stress tolerance in fungi, and what omics tools are best suited to study this?

  • Methodological Answer : Sublethal Zn²⁺ doses upregulate antioxidant genes (e.g., SOD1, CAT1) and metallothioneins in fungi. Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify stress-response pathways, while redox probes (e.g., DCFH-DA) quantify ROS levels . Experimental designs should use chemostat cultures to maintain stable Zn²⁺ concentrations, avoiding batch culture variability .

Methodological Best Practices

  • For Speciation Studies : Combine geochemical modeling (PHREEQC) with analytical techniques like diffusive gradients in thin films (DGT) to measure labile Zn²⁺ in situ .
  • For Biosorption Experiments : Pre-treat biomass (e.g., date palm seeds) with acid/base to enhance porosity and functional group accessibility .
  • For Enzymatic Assays : Include Zn²⁺-free controls and report buffer composition (e.g., Tris vs. HEPES), as zwitterionic buffers may chelate metals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.